Enpp-1-IN-19
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16N4O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methyl-1-oxo-4-[[4-(sulfamoylamino)phenyl]methyl]phthalazine |
InChI |
InChI=1S/C16H16N4O3S/c1-20-16(21)14-5-3-2-4-13(14)15(18-20)10-11-6-8-12(9-7-11)19-24(17,22)23/h2-9,19H,10H2,1H3,(H2,17,22,23) |
InChI Key |
ZBMUKGSKMVACJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=C(C=C3)NS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ENPP1 Inhibition in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: ENPP1 as an Innate Immune Checkpoint
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint within the tumor microenvironment (TME). ENPP1 is a type II transmembrane glycoprotein that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system's anti-cancer response.
The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), often resulting from genomic instability in cancer cells. The enzyme cGAS detects this dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). This cGAMP molecule then binds to and activates the STING protein on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons (IFN-I) and other inflammatory cytokines. This process is crucial for recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to attack the tumor.
However, many tumor cells overexpress ENPP1 on their surface. ENPP1's primary function in this context is to hydrolyze extracellular cGAMP, preventing it from activating the STING pathway in adjacent immune cells. This action effectively creates an immunosuppressive shield around the tumor. Furthermore, ENPP1 can hydrolyze ATP to produce AMP, which is subsequently converted into adenosine, another potent immunosuppressive molecule in the TME. High ENPP1 expression is consequently associated with poor prognosis, increased metastasis, and resistance to immunotherapy in various cancers.
Small molecule inhibitors targeting ENPP1 are designed to block this immunosuppressive activity. While the specific compound "ENPP1-IN-19" is not documented in publicly available scientific literature, this guide will detail the mechanism of action using data from representative, potent ENPP1 inhibitors to illustrate the therapeutic strategy.
Mechanism of Action of ENPP1 Inhibitors
ENPP1 inhibitors are small molecules designed to bind to the active site of the ENPP1 enzyme, blocking its catalytic activity. The core mechanism of action involves two key consequences:
-
Preservation of Extracellular cGAMP: By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP. The resulting accumulation of cGAMP in the TME allows it to bind to and activate STING on host immune cells, particularly antigen-presenting cells (APCs) like dendritic cells. This restores the downstream signaling cascade, leading to the production of IFN-β, CXCL10, and other cytokines that promote a robust anti-tumor T-cell response. This mechanism can effectively convert immunologically "cold" tumors (lacking immune infiltration) into "hot" tumors that are more susceptible to immune attack.
-
Reduction of Immunosuppressive Adenosine: ENPP1-mediated hydrolysis of ATP is a source of extracellular AMP, the precursor to adenosine. By blocking ENPP1, inhibitors also reduce the production of adenosine, diminishing its immunosuppressive effects in the TME. This dual action—enhancing a key immunostimulatory pathway while dampening a major immunosuppressive one—makes ENPP1 an attractive target for cancer immunotherapy.
The ultimate goal of ENPP1 inhibition is to leverage the cancer-produced cGAMP for a controlled, local activation of the STING pathway, thereby boosting anti-tumor immunity without the systemic toxicities associated with direct STING agonists.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of ENPP1 inhibition.
Quantitative Data for Representative ENPP1 Inhibitors
As data for "ENPP1-IN-19" is not publicly available, the following tables summarize quantitative data for other well-characterized, potent ENPP1 inhibitors to exemplify the expected potency and efficacy.
Table 1: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | Assay Type | Target/Cell Line | Potency | Citation |
| ZXP-8202 | Recombinant Human ENPP1 Enzymatic Assay | rhENPP1 | pM IC₅₀ | |
| ZXP-8202 | Cell-Based Enzymatic Assay | - | 20 nM EC₅₀ | |
| ZXP-8202 | STING-dependent IFNB1 Production Assay | MDA-MB-231 / THP-1 co-culture | 10 nM EC₅₀ | |
| Unnamed Leads | In Vitro Enzymatic Inhibition Assay | ENPP1 | <100 nM IC₅₀ | |
| AVA-NP-695 | STING-dependent Secretion Assay | - | Enhanced IFN-β and CXCL10 secretion |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors
| Compound | Mouse Model | Dosing Schedule | Outcome | Citation |
| ZXP-8202 | CT26 Syngeneic Model | 14 days | ~70% Tumor Growth Inhibition (TGI) | |
| ISM5939 | In vivo studies | QD (once daily) | Robust antitumor efficacy | |
| AVA-NP-695 | 4T1 Breast Cancer Syngeneic Model | - | Suppressed tumor growth and metastasis |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ENPP1 inhibitors. Below are protocols for key experiments cited in the literature.
In Vitro ENPP1 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory activity of a compound on the ENPP1 enzyme (IC₅₀ value).
-
Methodology:
-
Recombinant human ENPP1 (rhENPP1) is incubated with a synthetic substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNph-5'-TMP) in an assay buffer.
-
The test compound (e.g., ZXP-8202) is added at various concentrations.
-
ENPP1 hydrolyzes the substrate, producing a chromogenic product (p-nitrophenol), which can be measured spectrophotometrically at 405 nm.
-
The rate of product formation is measured over time.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Cell-Based STING Activation Assay (Co-culture Model)
-
Objective: To measure the ability of an ENPP1 inhibitor to prevent cGAMP degradation and induce STING-dependent cytokine production (EC₅₀ value).
-
Methodology:
-
Cell Lines: A high ENPP1-expressing cancer cell line (e.g., human breast cancer MDA-MB-231) and a reporter immune cell line (e.g., human monocytic THP-1, which expresses STING) are used.
-
Conditioned Media Generation: MDA-MB-231 cells are treated with exogenous 2'3'-cGAMP in the presence of varying concentrations of the ENPP1 inhibitor (e.g., ZXP-8202). The ENPP1 on the cancer cells will hydrolyze the cGAMP unless inhibited.
-
Co-culture/Conditioned Media Transfer: After a set incubation period, the conditioned medium from the MDA-MB-231 cells is collected and transferred to a culture of THP-1 cells.
-
STING Activation Readout: The THP-1 cells are incubated with the conditioned medium. The amount of remaining cGAMP in the medium activates the STING pathway in the THP-1 cells.
-
Quantification: The level of STING activation is quantified by measuring the production of Interferon-β (IFN-β or IFNB1) in the THP-1 supernatant using methods like ELISA or qPCR.
-
EC₅₀ Calculation: The EC₅₀ value is calculated from the dose-response curve of the inhibitor concentration versus IFN-β production.
-
In Vivo Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the ENPP1 inhibitor in an immunocompetent animal model.
-
Methodology:
-
Model System: A syngeneic mouse model, where cancer cells from a specific mouse strain are implanted into mice of the same strain (e.g., CT26 colon carcinoma cells into BALB/c mice), is used. This ensures a fully functional immune system is present to mediate the anti-tumor effects.
-
Tumor Implantation: A known number of tumor cells (e.g., 1x10⁶ CT26 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into vehicle control and treatment groups. The ENPP1 inhibitor is administered, typically orally, at a defined dose and schedule (e.g., daily for 14 days).
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated. Tumors and spleens may be harvested for further analysis (e.g., immunohistochemistry or flow cytometry) to assess immune cell infiltration (CD8+ T cells, dendritic cells).
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical development of an ENPP1 inhibitor.
Enpp-1-IN-19 and STING Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the second messenger 2’3′-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), ENPP1 suppresses anti-tumor immunity. Enpp-1-IN-19 is a potent, orally active small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway. This initiates a cascade of downstream signaling, resulting in the production of type I interferons and a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of ENPP1 in the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or pathogen infection often found in the tumor microenvironment (TME).[1][2]
Pathway Activation Cascade:
-
cGAS Activation: The presence of dsDNA in the cytoplasm leads to the activation of the enzyme cGAS.[1]
-
cGAMP Synthesis: Activated cGAS synthesizes the cyclic dinucleotide 2’3′-cGAMP from ATP and GTP.[1]
-
STING Activation: cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[2]
-
Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
ENPP1 is a type II transmembrane glycoprotein that functions as the primary hydrolase of extracellular cGAMP. By degrading cGAMP, ENPP1 curtails the paracrine signaling that can alert neighboring immune cells to the presence of tumor cells, thereby acting as a significant mechanism of immune evasion.
This compound: A Potent ENPP1 Inhibitor
This compound (also referred to as compound 29f) is an orally active and potent inhibitor of ENPP1. Its mechanism of action is the direct inhibition of the phosphodiesterase activity of ENPP1, which prevents the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP, subsequently enhancing STING-mediated type I interferon responses. Preclinical studies have demonstrated that this enhanced immune activation results in the inhibition of tumor growth and can induce immune memory, preventing tumor recurrence.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound and provide a comparison with other known ENPP1 inhibitors.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | ENPP1 | Biochemical | cGAMP hydrolysis | 68 nM | |
| Enpp-1-IN-20 | ENPP1 | Biochemical | Not Specified | 0.09 nM | |
| Enpp-1-IN-20 | ENPP1 | Cell-based | Not Specified | 8.8 nM | |
| A lead phosphonate series compound | ENPP1 | Biochemical | Not Specified | 1.2 nM | |
| AVA-NP-695 | ENPP1 | Biochemical | p-Nph-5′-TMP | 14 ± 2 nM |
Table 2: In Vivo Efficacy of this compound
| Inhibitor | Cancer Model | Key Findings | Reference |
| This compound | CT26 Syngeneic Model | Inhibits tumor growth and increases anti-PD-L1 responses. |
Note: Specific quantitative in vivo data such as tumor growth inhibition (TGI) percentages and dosing regimens for this compound are not detailed in the currently available public literature.
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.
Experimental Workflows
Caption: A generalized experimental workflow for the characterization of this compound.
Experimental Protocols
The following are representative protocols for the characterization of ENPP1 inhibitors like this compound, based on standard methodologies in the field.
Biochemical ENPP1 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.
Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the hydrolysis of its substrate, 2’3’-cGAMP. The amount of product (AMP/GMP) generated is measured, and the inhibition of this reaction by this compound is determined. A common method for detection is a competitive fluorescence polarization immunoassay.
Materials:
-
Recombinant human ENPP1 protein
-
2’3’-cGAMP (substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
DMSO
-
Detection reagent kit (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted inhibitor solutions to the wells of a 384-well plate. Include controls for 100% enzyme activity (vehicle only) and no enzyme activity (buffer only).
-
Enzyme Addition and Pre-incubation: Add recombinant human ENPP1 to all wells except the no-enzyme control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2’3’-cGAMP to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction and measure the amount of AMP/GMP produced using the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based STING Pathway Activation Assay
Objective: To assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context.
Principle: This assay utilizes a reporter cell line, such as THP-1 Dual™ cells, which express a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter. Inhibition of ENPP1 on the surface of cells prevents the degradation of exogenously added cGAMP, which then activates the STING pathway in the reporter cells, leading to measurable reporter gene expression.
Materials:
-
THP-1 Dual™ reporter cells
-
Cell culture medium
-
This compound
-
2’3’-cGAMP
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
96-well plates
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ reporter cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound and incubate for a short period.
-
cGAMP Stimulation: Stimulate the cells with a fixed concentration of exogenous 2’3’-cGAMP.
-
Incubation: Incubate for 16-24 hours to allow for STING activation and reporter gene expression.
-
Supernatant Collection and Detection: Collect the cell culture supernatant and measure luciferase activity using a luminometer according to the detection reagent's protocol.
-
Data Analysis: Determine the fold-increase in STING activation in the presence of the inhibitor compared to the vehicle control.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Principle: A syngeneic tumor model, where cancer cells from the same genetic background as the mouse strain are implanted, is used to study the effects of immunotherapies. The efficacy of this compound is assessed by monitoring tumor growth and survival.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Analyze tumor growth curves and survival data to determine the anti-tumor efficacy of this compound. Tumors can also be excised for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.
Conclusion
This compound is a potent inhibitor of ENPP1 that effectively enhances the activation of the cGAS-STING pathway by preventing the degradation of the immune-stimulatory molecule cGAMP. The preclinical data and the methodologies outlined in this guide demonstrate the potential of this compound as a promising agent in cancer immunotherapy. The provided protocols offer a framework for the continued investigation and characterization of this and other ENPP1 inhibitors, which are poised to play a significant role in the next generation of immuno-oncology therapeutics.
References
The Role of Enpp-1-IN-19 in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), primarily through its enzymatic degradation of cyclic GMP-AMP (cGAMP), a key signaling molecule in the anti-tumor STING (Stimulator of Interferon Genes) pathway.[1][2] High ENPP1 expression in tumors is often correlated with an immunosuppressive TME, poor prognosis, and resistance to immunotherapy.[2][3] Enpp-1-IN-19 is a potent and orally active inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the TME, and detailed experimental protocols for its evaluation.
Introduction: ENPP1 as an Innate Immune Checkpoint
The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[2] Upon activation, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING. STING activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), to the TME.
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular cGAMP, effectively dampening the STING-mediated anti-tumor immune response. By degrading cGAMP, ENPP1 prevents the activation of STING in immune cells within the TME, creating an immunosuppressive shield that allows tumors to evade immune surveillance. Additionally, ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine, another immunosuppressive molecule in the TME. Therefore, inhibition of ENPP1 represents a promising therapeutic strategy to "reawaken" the innate immune system against cancer.
This compound: A Potent ENPP1 Inhibitor
This compound is a small molecule inhibitor of ENPP1. Its primary mechanism of action is the competitive inhibition of the ENPP1 enzymatic activity, thereby preventing the hydrolysis of its key substrate, cGAMP.
Biochemical Potency
This compound has been shown to be a potent inhibitor of ENPP1's cGAMP hydrolysis activity.
| Compound | Target | IC50 (nM) | Assay Condition |
| This compound | ENPP1 | 68 | cGAMP hydrolysis |
Note: Data for other ENPP1 inhibitors are included for comparison.
| Compound | Target | IC50 (nM) | Assay Condition |
| LCB33 | ENPP1 | 1 | cGAMP hydrolysis |
| ISM5939 | ENPP1 | 0.63 | 2,3-cGAMP degradation |
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of ENPP1 inhibitors, including their ability to enhance the efficacy of immune checkpoint blockade. While specific in vivo efficacy data for this compound is limited in the public domain, data from other potent ENPP1 inhibitors in the CT26 colon carcinoma model provide a strong rationale for its potential.
| Compound | Animal Model | Dosage & Administration | Monotherapy TGI (%) | Combination Therapy (with anti-PD-L1) TGI (%) |
| LCB33 | CT26 syngeneic mouse model | 5 mg/kg, oral administration | 39 | 72 |
| ISM5939 | CT26 syngeneic mouse model | 20 mg/kg, twice a day | Not specified | Significant synergistic effect |
TGI: Tumor Growth Inhibition
Modulation of the Tumor Microenvironment by this compound
By inhibiting ENPP1, this compound is expected to induce significant changes within the tumor microenvironment, shifting it from an immunosuppressive to an immunopermissive state.
Re-activation of the cGAS-STING Pathway
The primary effect of this compound is the accumulation of extracellular cGAMP in the TME. This increased cGAMP concentration leads to enhanced activation of the STING pathway in tumor-infiltrating immune cells, particularly dendritic cells.
Enhanced Anti-Tumor Immune Infiltration
The production of type I interferons and other chemokines downstream of STING activation promotes the recruitment of various immune effector cells into the tumor. This "inflamed" or "hot" TME is more susceptible to immune-mediated killing. ENPP1 inhibition has been shown to increase the infiltration of CD8+ T cells, NK cells, and dendritic cells while decreasing the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro ENPP1 Inhibition Assay (cGAMP Hydrolysis)
Objective: To determine the IC50 of this compound for the inhibition of ENPP1-mediated cGAMP hydrolysis.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 1 mM CaCl2, 1 µM ZnCl2
-
AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant ENPP1 to each well to a final concentration of approximately 0.5-1 nM.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 2'3'-cGAMP to a final concentration around its Km value (e.g., 10-20 µM).
-
Incubate the reaction at 37°C for 60-120 minutes.
-
Stop the reaction and detect the amount of AMP and/or GMP produced using a suitable detection kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-L1 in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c mice
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CT26 colon carcinoma cells
-
This compound formulated for oral gavage
-
Anti-mouse PD-L1 antibody
-
Vehicle control for this compound
-
Isotype control for anti-PD-L1
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., daily oral gavage)
-
Group 3: Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + Anti-PD-L1 antibody
-
-
Administer treatments according to the defined schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.
-
Excise tumors for weight measurement and further analysis (e.g., flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To quantify the changes in immune cell populations within the TME following treatment with this compound.
Materials:
-
Excised tumors
-
Tumor dissociation kit
-
Red blood cell lysis buffer
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, NK1.1, CD11c, MHC-II, PD-1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Process excised tumors into single-cell suspensions using a tumor dissociation kit.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in flow cytometry buffer.
-
Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the desired cell surface markers.
-
For intracellular markers (e.g., FoxP3 for regulatory T cells), perform fixation and permeabilization followed by intracellular staining.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations.
Conclusion
This compound, as a potent inhibitor of ENPP1, holds significant promise as a novel cancer immunotherapy agent. By blocking the degradation of extracellular cGAMP, it can effectively reactivate the STING pathway, leading to a more robust anti-tumor immune response. The preclinical data from other potent ENPP1 inhibitors strongly suggest that this compound has the potential to inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other ENPP1 inhibitors, facilitating their continued development as next-generation cancer therapeutics. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial in its translation to the clinical setting.
References
Enpp-1-IN-19 cGAMP Hydrolysis Inhibition Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical negative regulator of the innate immune system.[1] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the stimulator of interferon genes (STING) pathway.[2] The cGAS-STING pathway is a crucial component of the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines essential for anti-tumor and anti-viral immunity. By degrading cGAMP, ENPP1 dampens STING signaling, acting as an immune checkpoint.[2] In the tumor microenvironment, elevated ENPP1 activity can suppress anti-tumor immunity, making it a compelling target for cancer immunotherapy.
This guide provides a comprehensive overview of the biochemical assay used to screen and characterize inhibitors of ENPP1, such as Enpp-1-IN-19, focusing on the inhibition of cGAMP hydrolysis.
ENPP1-cGAMP Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes cGAMP, which can be exported to the extracellular space. Extracellular cGAMP can then be taken up by neighboring immune cells, activating the STING pathway in a paracrine manner. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP into AMP and GMP, thereby preventing STING activation. Inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING signaling and a subsequent anti-tumor immune response.
Experimental Protocols
The following protocols describe common methods for assessing the inhibition of ENPP1-mediated cGAMP hydrolysis. These assays are adaptable for high-throughput screening (HTS) and detailed kinetic studies.
Biochemical ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol outlines a general fluorescence-based assay to determine the potency (e.g., IC50) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant Human ENPP1
-
2'3'-cGAMP (substrate)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1.5 mM CaCl₂, and 10 µM ZnCl₂
-
Detection Reagent: A system to detect AMP/GMP, such as the Transcreener® AMP²/GMP² Assay Kit
-
384-well assay plates
-
Plate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Thaw the recombinant ENPP1 enzyme on ice and dilute it to the desired working concentration (e.g., 1-3 nM) in cold Assay Buffer.
-
Assay Plate Setup:
-
Add the diluted test compounds or vehicle control (DMSO in Assay Buffer) to the appropriate wells of the 384-well plate.
-
Add the diluted ENPP1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGAMP substrate to all wells. A typical final concentration is 5 µM.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-180 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Transcreener® AMP²/GMP² Assay Kit).
-
Measurement: Read the plate on a suitable plate reader.
Alternative Assay Formats
-
Luminescence-Based Assays: These assays can measure the depletion of ATP, another ENPP1 substrate. The remaining ATP is quantified using a luciferase/luciferin system.
-
Chromatography-Based Assays (TLC): For more direct measurement, radiolabeled [³²P]cGAMP can be used. The reaction products are separated by thin-layer chromatography (TLC) and quantified by autoradiography.
Data Presentation and Analysis
The results of the inhibition assay are typically presented as the percentage of inhibition at various compound concentrations. This data is then used to calculate the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Data Analysis Steps:
-
Subtract the background signal (no enzyme control) from all data points.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Quantitative Data Summary
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |
| Example Inhibitor | ENPP1 | Biochemical | cGAMP | Value | Value | Citation |
| Enpp-1-IN-1 | ENPP1 | Biochemical | p-Nph-5'-TMP | 11 | - | |
| Enpp-1-IN-1 | ENPP1 | Biochemical | 2'3'-cGAMP | - | ≤ 100 | |
| SR-8314 | ENPP1 | Biochemical | Not Specified | - | 79 | |
| MV-626 | ENPP1 | Biochemical | cGAMP | Data not available | Data not available |
Note: The table is populated with example data for illustrative purposes. Researchers should determine these values experimentally for this compound.
Conclusion
The ENPP1 cGAMP hydrolysis inhibition assay is a critical tool in the discovery and development of novel cancer immunotherapies. By providing a robust and quantifiable method to assess the potency of inhibitors like this compound, this assay enables the identification of lead compounds that can enhance the cGAS-STING pathway's anti-tumor activity. The detailed protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers working to advance this promising therapeutic strategy.
References
Understanding the Pharmacokinetics of ENPP1 Inhibitors: A Technical Guide
Disclaimer: As of November 2025, specific public information regarding a compound designated "Enpp-1-IN-19" is not available. This guide will, therefore, detail the mechanism of action and pharmacokinetic profiles of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like this compound would be characterized.
**Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity. Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine. Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the pharmacokinetics of ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage in cancer. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP. This molecule is then exported from the cell to signal to adjacent immune cells, where it binds to and activates the STING protein. STING activation initiates a signaling cascade that leads to the production of type I interferons and other cytokines, resulting in a robust anti-tumor immune response.
ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP, effectively acting as a brake on the STING pathway by preventing its activation in responder cells.[1][2] ENPP1 inhibitors are therapeutic agents designed to block this enzymatic activity. By doing so, they prevent the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and enhanced activation of the STING pathway in the tumor microenvironment.
Pharmacokinetics of Representative ENPP1 Inhibitors
While specific data for this compound is unavailable, studies on other small molecule ENPP1 inhibitors provide valuable insights into their likely pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for representative compounds from preclinical studies.
| Compound | Species | Route | Dose | Cmax | t1/2 (serum) | t1/2 (tumor) | Oral Bioavailability (%) | Reference |
| STF-1623 | Mouse | SC | 50 mg/kg | 23 µg/mL | 1.7 hours | 6.6 hours | Not Reported | [1] |
| STF-1623 | Mouse | Systemic | - | - | 10-15 min | - | Not Reported | [1] |
| OC-1 | Mouse | Oral | - | - | - | - | 72 | [3] |
| OC-1 | Rat | Oral | - | - | - | - | 63 | |
| RBS2418 | Human | Oral | 100-200 mg BID | >17-40 fold above EC90 | - | - | Excellent | |
| Compound 27 | Mouse, Rat, Dog | - | - | Low plasma clearance | - | - | - | |
| Prodrug 36 | Mouse | Oral | - | - | - | - | Improved |
SC: Subcutaneous, Cmax: Maximum plasma concentration, t1/2: Half-life
These data indicate that ENPP1 inhibitors can be developed with favorable pharmacokinetic properties, including oral bioavailability and, in some cases, preferential accumulation and longer residence time in tumors compared to serum. For instance, STF-1623 exhibits a significantly longer half-life in the tumor than in the serum, suggesting target-mediated drug disposition. Prodrug strategies are also being employed to enhance the oral bioavailability of potent phosphonate inhibitors.
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following provides a detailed methodology for a typical in vivo pharmacokinetic study of a small molecule ENPP1 inhibitor in a murine model.
1. Animal Models and Husbandry:
-
Species: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Tumor Model: Syngeneic tumor models such as EMT6 (breast cancer) or MC38 (colon adenocarcinoma) are commonly used. Tumors are established by subcutaneous injection of cancer cells.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Formulation: The ENPP1 inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO and PEG400, or a suspension in sunflower oil).
-
Route of Administration: Depending on the compound's properties and the study's objective, administration can be intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage.
-
Dose Levels: A range of doses is typically evaluated to determine dose-proportionality of exposure.
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected via methods such as retro-orbital sinus, facial vein, or tail vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Tissue Sampling: At the end of the study or at specific time points, animals are euthanized, and tumors and other relevant tissues (e.g., liver, kidney) are collected, weighed, and flash-frozen.
4. Sample Processing and Bioanalysis:
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Tissue Homogenization: Tissue samples are homogenized in a suitable buffer.
-
Quantification: The concentration of the ENPP1 inhibitor in plasma and tissue homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
For oral administration, bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
References
- 1. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
Navigating Target Engagement of ENPP1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific public information regarding a compound designated "Enpp-1-IN-19" is not available in peer-reviewed literature. This guide will, therefore, detail the principles and methodologies for studying the target engagement of ENPP1 inhibitors using publicly available data for other well-characterized molecules as illustrative examples. The experimental protocols and data presented are representative of how a novel compound like this compound would be characterized.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising therapeutic target in oncology. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 acts as a key negative regulator of the STING (Stimulator of Interferator of Interferon Genes) pathway. Inhibition of ENPP1 enhances the innate immune response to cancer by increasing the concentration of cGAMP in the tumor microenvironment, leading to STING activation and a subsequent anti-tumor immune response. This technical guide provides an in-depth overview of the methodologies used to study the target engagement of ENPP1 inhibitors, including quantitative data for representative compounds, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Potency of Representative ENPP1 Inhibitors
The following table summarizes the biochemical and cellular potencies of several publicly disclosed ENPP1 inhibitors. This data is crucial for comparing the efficacy of novel inhibitors.
| Compound | Assay Type | Species | Substrate | Potency (IC₅₀/Kᵢ) | Reference |
| Enpp-1-IN-20 | Biochemical | Not Specified | Not Specified | 0.09 nM (IC₅₀) | [1] |
| Cell-based | Not Specified | Not Specified | 8.8 nM (IC₅₀) | [1] | |
| SR-8314 | Biochemical | Human | ATP | 79 nM (Kᵢ) | [2][3][4] |
| STF-1623 | Biochemical | Mouse | ³²P-cGAMP | 16 nM (Kᵢ,app) | |
| Cell-based | Human | cGAMP | 68 nM (IC₅₀) | ||
| AVA-NP-695 | Biochemical | Human | p-Nph-5′-TMP | 14 ± 2 nM (IC₅₀) | |
| SR-8541A | Biochemical | Human | Not Specified | 3.6 nM (IC₅₀), 1.9 nM (Kᵢ) | |
| MV-626 | Biochemical | Not Specified | ATP | 5-18 (unit not specified) |
Signaling Pathways
ENPP1 in the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, cGAS synthesizes cGAMP, which binds to and activates STING, leading to the production of type I interferons and a subsequent anti-tumor immune response. ENPP1, a transmembrane protein, hydrolyzes extracellular cGAMP, thereby acting as a negative regulator of this pathway.
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.
ENPP1 in Adenosine Signaling Pathway
ENPP1 can also contribute to an immunosuppressive tumor microenvironment through the production of adenosine. ENPP1 hydrolyzes extracellular ATP to AMP, which is then converted to adenosine by CD73. Adenosine can then bind to receptors on immune cells, leading to immunosuppression.
Caption: ENPP1 contributes to immunosuppressive adenosine production in the tumor microenvironment.
Experimental Protocols
ENPP1 Enzymatic Inhibition Assay
This assay is fundamental to determining the direct inhibitory potency of a compound against the ENPP1 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant ENPP1.
Materials:
-
Recombinant Human ENPP1
-
Assay Buffer: 50 mM Tris-HCl (pH 9.5), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂.
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or 2'3'-cGAMP.
-
Test Compound (e.g., this compound) serially diluted in DMSO.
-
96-well microplate.
-
Plate reader for absorbance or fluorescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the substrate to all wells.
-
Initiate the reaction by adding a fixed concentration of recombinant ENPP1 to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding NaOH for the p-Nph-5′-TMP substrate).
-
Measure the absorbance or fluorescence of the product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Caption: A generalized workflow for an in vitro ENPP1 enzymatic inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To demonstrate direct binding of the inhibitor to ENPP1 in intact cells.
Materials:
-
Cancer cell line with endogenous or overexpressed ENPP1.
-
Cell culture medium and supplements.
-
Test Compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR thermocycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-ENPP1 antibody.
Procedure:
-
Culture cells to confluency and treat with the test compound or vehicle for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ENPP1 in the supernatant by Western blotting using an anti-ENPP1 antibody.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay to confirm ENPP1 target engagement.
Cellular STING Activation Assay
This assay measures the functional consequence of ENPP1 inhibition in cells, which is the enhancement of STING pathway activation.
Objective: To assess the ability of an ENPP1 inhibitor to potentiate cGAMP-mediated STING activation.
Materials:
-
A reporter cell line for STING activation (e.g., THP1-Dual™ cells, which have an IRF-inducible luciferase reporter).
-
Cell culture medium and supplements.
-
2'3'-cGAMP.
-
Test Compound.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a suboptimal concentration of 2'3'-cGAMP.
-
Include appropriate controls (untreated cells, cells with cGAMP only, cells with test compound only).
-
Incubate the plate for a suitable time (e.g., 24 hours) to allow for reporter gene expression.
-
Measure the luciferase activity in the cell supernatant or lysate using a luminometer.
-
An increase in luciferase signal in the presence of the inhibitor and cGAMP, compared to cGAMP alone, indicates potentiation of STING signaling.
Caption: Workflow for a cellular assay to measure STING pathway activation.
Conclusion
The study of ENPP1 inhibitors requires a multi-faceted approach to thoroughly characterize their target engagement and functional consequences. This guide provides a framework for researchers to design and execute experiments to evaluate novel ENPP1 inhibitors. By employing a combination of biochemical assays, cellular target engagement studies like CETSA, and functional cellular assays, the potency and mechanism of action of new chemical entities can be robustly determined, paving the way for the development of new and effective cancer immunotherapies.
References
Preclinical Evaluation of a Novel ENPP1 Inhibitor in Syngeneic Mouse Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific public information regarding a compound designated "Enpp-1-IN-19" is not available. This guide will, therefore, detail the preclinical evaluation of potent and selective ENPP1 inhibitors in syngeneic mouse models based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like this compound would be characterized.
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[1][2] Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[1][3] Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the preclinical evaluation of ENPP1 inhibitors in syngeneic mouse models, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection, and initiating an immune response.
-
cGAS Activation: Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated.
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.
-
STING Activation: 2'3'-cGAMP can act intracellularly or be transported out of the cell to signal to adjacent immune cells. It binds to and activates the STING protein, which is located on the endoplasmic reticulum.
-
Downstream Signaling: STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
-
ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular 2'3'-cGAMP. By degrading 2'3'-cGAMP, ENPP1 effectively acts as a brake on the STING pathway, preventing its activation in responder cells.
Signaling Pathway Diagram
References
Unlocking Innate Immunity in Cancer: A Technical Guide to Investigating ENPP-1 with ENPP-1-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction: ENPP-1 as a Key Regulator of Anti-Tumor Immunity
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in the tumor microenvironment (TME).[1][2] This type II transmembrane glycoprotein is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent immunotransmitter.[3][4] By degrading cGAMP, ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a crucial mechanism for initiating anti-tumor immune responses.[5]
High expression of ENPP1 is correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers. It facilitates immune evasion and metastasis by not only hydrolyzing cGAMP but also by contributing to the production of immunosuppressive adenosine. Consequently, inhibiting ENPP1 represents a promising therapeutic strategy to reactivate the innate immune system against cancer. Small molecule inhibitors, such as ENPP-1-IN-19, are being investigated for their potential to block ENPP1 activity, thereby restoring cGAMP levels and unleashing a robust anti-tumor immune response. This technical guide provides an in-depth overview of the role of ENPP1 in innate immunity, the mechanism of action of its inhibitors, and detailed experimental methodologies for their investigation in a cancer context.
The ENPP1-STING Signaling Pathway: A Dual Mechanism of Immune Suppression
ENPP1 exerts its immunosuppressive effects through a dual mechanism. Primarily, it hydrolyzes extracellular cGAMP, preventing its uptake by immune cells and subsequent activation of the STING pathway. This pathway, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines that are essential for a robust anti-cancer response. Secondly, the hydrolysis of cGAMP and ATP by ENPP1 contributes to the production of AMP, which can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73). Adenosine in the TME is known to inhibit the function of various immune cells, further contributing to tumor immune escape.
Quantitative Data for ENPP-1 Inhibitors
The following tables summarize key quantitative data for this compound and other notable ENPP1 inhibitors from preclinical studies.
Table 1: In Vitro Potency of ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |
| This compound | ENPP1 | 68 | - | cGAMP hydrolysis | |
| STF-1623 | human ENPP1 | 0.6 | - | cGAMP degradation | |
| STF-1623 | mouse ENPP1 | 0.4 | - | cGAMP degradation | |
| Compound 32 | ENPP1 | - | < 2 | 3 nM ENPP1, 5 µM cGAMP, pH 7.4 | |
| AVA-NP-695 | ENPP1 | 14 ± 2 | - | p-Nph-5′-TMP substrate | |
| ZXP-8202 | rhENPP1 | pico-molar | - | Enzymatic assay | |
| SR-8314 | ENPP1 | - | 79 | - | |
| E-54 | ENPP1 | - | 13.6 µM (IC50) | Luminescence-based assay |
Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| This compound | CT26 colon carcinoma | Not specified | Inhibits tumor growth | Potentiates Type I IFN responses, induces immune memory | |
| STF-1623 | EMT6 breast cancer | Subcutaneous injection | Delayed tumor growth | Concentrates in ENPP1-expressing tumors | |
| STF-1623 | Multiple models (breast, pancreatic, colorectal, glioblastoma) | 50 or 100 mg/kg, systemically | Suppressed tumor growth | No detectable adverse effects, crosses blood-brain barrier | |
| Compound 32 | E0771 breast cancer | Systemic dosing | Delayed tumor growth | - | |
| AVA-NP-695 | 4T1 breast cancer | 1 mg/kg, BID, PO | 40% | More effective than anti-PD1 (28%) and Olaparib (33%) alone | |
| AVA-NP-695 | 4T1 breast cancer | 6 mg/kg, BID | Superior to Olaparib and Anti-PD1 | Reduced metastasis | |
| ZXP-8202 | CT26 colon carcinoma | Dosed for 14 days | ~70% | No body weight loss observed |
Table 3: Pharmacokinetic Properties of Selected ENPP1 Inhibitors in Mice
| Inhibitor | Administration | Dose | Serum Half-life (t1/2) | Tumor Half-life (t1/2) | Cmax (Tumor) | Reference(s) |
| STF-1623 | Subcutaneous | Not specified | 1.7 hours | 6.6 hours | 9 µg/g | |
| Compound 32 | IV and SC | 10 mg/kg | 10-15 minutes | - | - | |
| ENPP1-Fc (human isoform) | Not specified | 2.5 mg/kg (3 weekly doses) | 40 hours | - | - | |
| ENPP1-Fc (murine isoform) | Subcutaneous | 8-1 g/kg (daily) | ~6 hours | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of ENPP1 inhibitors. The following protocols provide a framework for key experiments.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ENPP1 inhibitor.
Materials:
-
Recombinant human ENPP1
-
Fluorogenic substrate (e.g., p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a cGAMP-based fluorescent probe)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)
-
This compound or other test inhibitors
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant ENPP1 to each well of the microplate.
-
Add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular STING Activation Assay
Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Materials:
-
THP-1 Dual™ reporter cells (or other suitable reporter cell line expressing a luciferase or SEAP reporter gene under the control of an IRF3-inducible promoter)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2'3'-cGAMP
-
This compound or other test inhibitors
-
96-well cell culture plate
-
Luciferase or SEAP detection reagent
-
Luminometer or spectrophotometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ENPP1 inhibitor for a pre-determined time (e.g., 1-2 hours).
-
Add a suboptimal concentration of exogenous 2'3'-cGAMP to the wells to ensure substrate availability for ENPP1.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure the reporter gene expression (luciferase or SEAP activity) according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 of the ENPP1 inhibitor for STING pathway activation.
In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer, MC38 colon adenocarcinoma)
-
This compound or other test inhibitors formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, ENPP1 inhibitor, and any combination therapy groups).
-
Administer the treatments according to the planned schedule and dosage.
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration, cytokine analysis).
-
Analyze the tumor growth data to determine the tumor growth inhibition (TGI) for each treatment group.
References
- 1. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enpp-1-IN-19 In Vitro Assay Protocol for cGAMP Hydrolysis: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to performing an in vitro assay to determine the inhibitory activity of Enpp-1-IN-19 on the hydrolysis of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) by the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING innate immune signaling pathway by hydrolyzing its second messenger, cGAMP.[1][2] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3] this compound is a potent inhibitor of ENPP1, with a reported IC₅₀ value of 68 nM for the inhibition of cGAMP hydrolysis.[4] This application note details the protocols for assessing the in vitro potency of this compound and other potential ENPP1 inhibitors.
Signaling Pathway and Experimental Principle
The cGAS-STING pathway is activated upon detection of cytosolic double-stranded DNA (dsDNA), leading to the synthesis of cGAMP by cGAS. cGAMP then binds to the stimulator of interferon genes (STING) protein, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus attenuating this immune response. The in vitro assay described here measures the ability of this compound to inhibit this hydrolytic activity of ENPP1.
Quantitative Data Summary
The following tables summarize key quantitative data for the ENPP1-mediated hydrolysis of cGAMP and its inhibition.
Table 1: Kinetic Parameters of ENPP1 for cGAMP Hydrolysis
| Parameter | Value | Reference |
| Km | 15 µM | |
| kcat | 4 s-1 |
Table 2: Inhibitory Potency of Selected ENPP1 Inhibitors
| Inhibitor | IC₅₀ (cGAMP Hydrolysis) | Reference |
| This compound | 68 nM | |
| Compound 4e | 188 nM | |
| STF-1084 | Ki = 33 nM | |
| QS1 | Ki = 1.6 µM (at pH 7.4) |
Experimental Protocols
Two primary methods for assessing ENPP1 activity and its inhibition are detailed below: a fluorescence polarization-based assay suitable for high-throughput screening and a direct, radiolabel-based TLC assay.
Protocol 1: Fluorescence Polarization (FP) Based High-Throughput Assay
This assay is a homogeneous, mix-and-read method ideal for screening large compound libraries. It relies on the detection of AMP and GMP, the products of cGAMP hydrolysis, using a competitive immunoassay format.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Transcreener® AMP²/GMP² FP Assay Kit (or similar)
-
384-well, black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Dilute recombinant ENPP1 in cold Assay Buffer to a working concentration (e.g., 100-200 pM).
-
Prepare a working solution of cGAMP in Assay Buffer at a concentration close to its Km (e.g., 10-20 µM).
-
-
Assay Setup (384-well plate):
-
Add 2.5 µL of the diluted this compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 2.5 µL of the diluted ENPP1 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the cGAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection mix from the Transcreener® AMP²/GMP² FP Assay Kit according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Radiolabeled cGAMP Hydrolysis Assay using Thin-Layer Chromatography (TLC)
This method directly measures the degradation of radiolabeled cGAMP and is considered a gold-standard assay.
Materials:
-
Recombinant human ENPP1
-
[α-³²P]GTP and ATP
-
Purified cGAMP synthase (cGAS)
-
This compound
-
Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 150 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing Solvent: 85% ethanol, 5 mM NH₄HCO₃
-
Phosphorimager system
Procedure:
-
Synthesis of [³²P]-cGAMP:
-
Synthesize [³²P]-cGAMP by incubating purified cGAS with [α-³²P]GTP, unlabeled ATP, and herring testis DNA.
-
Purify the resulting [³²P]-cGAMP using reverse-phase HPLC.
-
-
ENPP1 Hydrolysis Reaction:
-
Prepare a reaction mixture containing 1-10 nM of recombinant ENPP1 in the Reaction Buffer.
-
Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 1-5 µM of [³²P]-cGAMP.
-
Incubate the reaction at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
-
TLC Analysis:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Spot a small volume (e.g., 1 µL) of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the developing solvent.
-
Dry the plate and expose it to a phosphor screen.
-
Visualize and quantify the separated [³²P]-cGAMP and the hydrolyzed product using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Concluding Remarks
The protocols outlined in this application note provide robust and reliable methods for the in vitro characterization of this compound and other ENPP1 inhibitors. The choice between the fluorescence polarization and the TLC-based assay will depend on the specific needs of the researcher, with the FP assay being more amenable to high-throughput applications. Accurate determination of the inhibitory potency of compounds like this compound is a critical step in the development of novel cancer immunotherapies targeting the cGAS-STING pathway.
References
Application Notes and Protocols for Enpp-1-IN-19 in Cell-Based STING Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-tumor and anti-viral immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the immune response, which can be exploited by tumors to evade immune surveillance.[1][2]
Enpp-1-IN-19 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP.[3] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then be taken up by surrounding immune and stromal cells to activate the STING pathway.[2] This activation triggers the TBK1-IRF3 signaling axis, culminating in the production of type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response.[2] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and potential as a therapeutic agent.
Data Presentation
The following tables summarize the in vitro potency of this compound in comparison to other known ENPP1 inhibitors. Note that IC50 values can vary based on experimental conditions.
Table 1: Biochemical Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | Substrate | Potency (IC50/Kᵢ) | Reference |
| This compound | ENPP1 | cGAMP | IC50 = 68 nM | |
| Enpp-1-IN-16 (Compound 54) | ENPP1 | Not Specified | IC50 = 1 - 10 nM | |
| AVA-NP-695 | ENPP1 | p-Nph-5′-TMP | IC50 = 14 ± 2 nM | |
| A lead phosphonate series compound | ENPP1 | Not Specified | IC50 = 1.2 nM | |
| SR-8314 | Human ENPP1 | Not Specified | Kᵢ = 79 nM |
Signaling Pathway
The diagram below illustrates the mechanism by which this compound enhances STING pathway activation. By inhibiting ENPP1, this compound prevents the hydrolysis of extracellular cGAMP, leading to its accumulation and subsequent uptake by nearby cells. This activates the STING signaling cascade, resulting in the transcription of pro-inflammatory cytokines.
Caption: ENPP1 inhibition by this compound enhances STING signaling.
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ENPP1.
Materials:
-
Recombinant human ENPP1 (rhENPP1)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂
-
Substrate: 2'3'-cGAMP
-
96-well or 384-well plates
-
Detection reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
In a microplate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add rhENPP1 to each well to a final concentration of approximately 3 nM.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 2'3'-cGAMP to a final concentration of 5 µM.
-
Incubate the plate at 37°C for a duration determined by enzyme titration to ensure the reaction is within the linear range (e.g., 60 minutes).
-
Stop the reaction and measure the amount of AMP/GMP produced according to the detection kit manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell-Based Assay for STING Activation
This assay measures the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context. A co-culture system is often employed, using a cell line that expresses high levels of ENPP1 and a reporter cell line that indicates STING pathway activation.
Materials:
-
High ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells)
-
STING reporter cells (e.g., THP-1 Dual™ cells with an ISRE-luciferase reporter)
-
This compound
-
2'3'-cGAMP
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat these cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Add a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM) to the wells.
-
Incubate for a defined period (e.g., 24 hours) to allow for cGAMP to be processed by ENPP1 and for the remaining cGAMP to accumulate in the supernatant.
-
Carefully collect the conditioned medium from each well.
-
In a separate 96-well plate, seed the THP-1 Dual™ reporter cells.
-
Add the collected conditioned medium to the reporter cells.
-
Incubate the reporter cells for 24 hours.
-
Measure the luciferase activity in the supernatant of the reporter cells according to the manufacturer's protocol.
-
Calculate the fold induction of the reporter gene expression relative to the vehicle control.
-
Plot the fold induction against the inhibitor concentration to determine the EC50 value.
Downstream Readouts of STING Activation
To further validate the on-target activity of this compound, downstream effects of STING activation can be measured.
A. Quantification of IFN-β Secretion by ELISA:
-
Following the cell-based assay (Protocol 2), collect the supernatant from the reporter cells (e.g., THP-1).
-
Quantify the concentration of secreted IFN-β using a commercially available ELISA kit, following the manufacturer's instructions.
B. Measurement of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR:
-
After treating cells (e.g., THP-1) with conditioned medium as described in Protocol 2, lyse the cells and isolate total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers specific for ISGs such as IFNB1 and CXCL10, and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
C. Western Blot Analysis of STING Pathway Protein Phosphorylation:
-
Culture relevant cells (e.g., THP-1 monocytes) and treat with conditioned medium containing cGAMP and this compound for a shorter duration (e.g., 1-4 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The ratio of phosphorylated to total protein indicates the level of pathway activation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in a cell-based STING activation assay.
Caption: Workflow for evaluating this compound in a cell-based assay.
References
Enpp-1-IN-19 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and use of Enpp-1-IN-19, a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The information herein is intended to facilitate the design and execution of experiments aimed at investigating the role of ENPP1 in various biological processes, particularly in the context of cancer immunotherapy and the cGAS-STING signaling pathway.
Introduction
This compound is a small molecule inhibitor that targets ENPP1, an enzyme responsible for the hydrolysis of extracellular cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound prevents the degradation of cGAMP, a key second messenger that activates the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are critical for mounting an effective anti-tumor immune response. This makes this compound a valuable tool for research in immuno-oncology and the development of novel cancer therapeutics.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and provides guidance for other common laboratory solvents based on data from structurally related compounds. Researchers are advised to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Concentration | Remarks |
| DMSO | 10 mM[1] | Prepare stock solutions in anhydrous DMSO. Hygroscopic DMSO can reduce solubility. |
| Ethanol | Insoluble | Based on data for similar ENPP1 inhibitors. |
| Water | Insoluble | Based on data for similar ENPP1 inhibitors. |
| PBS (pH 7.2) | Insoluble | Based on data for similar ENPP1 inhibitors. |
Note: For in vivo applications, a formulation may be required to enhance bioavailability. A common vehicle for poorly soluble compounds consists of a co-solvent system such as DMSO, PEG300, and Tween-80 in saline. Careful optimization is necessary to ensure the compound remains in solution.
Signaling Pathway
ENPP1 is a key negative regulator of the cGAS-STING pathway. The following diagram illustrates the mechanism by which this compound enhances STING signaling.
Caption: ENPP1 inhibition by this compound enhances STING signaling.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common in vitro and cell-based assays.
In Vitro ENPP1 Enzymatic Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant ENPP1 enzyme.
Experimental Workflow:
Caption: Workflow for an in vitro ENPP1 inhibitor screening assay.
Materials:
-
Recombinant Human ENPP1
-
This compound
-
ENPP1 substrate (e.g., cGAMP or a fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
96-well or 384-well microplate
-
Plate reader (fluorescence or luminescence, depending on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the recombinant ENPP1 enzyme to the desired working concentration in cold assay buffer.
-
Prepare the ENPP1 substrate at the desired working concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted this compound, a positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
-
Pre-incubation:
-
Add the diluted ENPP1 enzyme to the wells containing the compounds and buffer.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Mix gently and incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction if necessary (depending on the assay format).
-
Measure the fluorescence or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based STING Activation Assay
This protocol outlines a method to assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context.
Materials:
-
A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes)
-
This compound
-
2'3'-cGAMP
-
Cell culture medium and supplements
-
Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a pre-determined time (e.g., 1 hour).
-
-
STING Agonist Stimulation:
-
Add a sub-optimal concentration of exogenous 2'3'-cGAMP to the wells.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for STING pathway activation and downstream signaling.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant to measure secreted IFN-β by ELISA.
-
Alternatively, lyse the cells to extract RNA and perform qPCR to measure the expression of IFN-β and other interferon-stimulated genes.
-
-
Data Analysis:
-
Calculate the fold induction of IFN-β production or gene expression relative to cells treated with cGAMP alone.
-
Plot the fold induction against the inhibitor concentration to determine the EC₅₀ value.
-
Conclusion
This compound is a powerful research tool for investigating the therapeutic potential of ENPP1 inhibition. The provided solubility data and experimental protocols serve as a starting point for researchers to explore the role of the ENPP1-STING axis in health and disease. Careful consideration of the compound's solubility and the optimization of experimental conditions are crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for the Quantification of Enpp-1-IN-19 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enpp-1-IN-19 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound enhances STING signaling, which plays a crucial role in the innate immune response to cancer. The quantification of this compound in biological samples is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during preclinical and clinical development.
These application notes provide detailed protocols for the sensitive and accurate quantification of this compound in various biological matrices, including plasma, serum, and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
ENPP1 Signaling Pathway and Mechanism of Action of this compound
The cGAS-STING pathway is a critical component of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage in cancer, is detected by cGAS, which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that are vital for an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby dampening this immune response. This compound inhibits this hydrolytic activity of ENPP1, leading to increased extracellular cGAMP levels and enhanced STING-mediated anti-tumor immunity.
ENPP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Quantification of this compound
The general workflow for quantifying this compound in biological samples involves sample collection and preparation, followed by instrumental analysis using LC-MS/MS and subsequent data processing.
General experimental workflow for this compound quantification.
Proposed LC-MS/MS Method for this compound Quantification
While a specific validated method for this compound is not publicly available, the following protocol is proposed based on standard methods for small molecule kinase inhibitors.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is recommended.
| Parameter | Recommended Setting |
| HPLC System | UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Thermo TSQ Altis) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with 5-10% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
Mass Spectrometric Conditions
Mass transitions for this compound and a suitable internal standard (IS) need to be optimized by infusing the pure compounds into the mass spectrometer. A stable isotope-labeled (SIL) version of this compound would be the ideal internal standard. If a SIL-IS is not available, a structurally similar compound can be used.
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 50-100 | To be optimized |
| Internal Standard | To be determined | To be determined | 50-100 | To be optimized |
Sample Preparation Protocols
Protocol 1: Protein Precipitation for Plasma and Serum Samples
This method is rapid and suitable for high-throughput analysis.
-
Thaw plasma or serum samples on ice.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Vortex and centrifuge briefly before injecting into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Serum Samples
SPE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects and improve sensitivity.
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge briefly before injecting into the LC-MS/MS system.
Protocol 3: Tissue Homogenate Preparation and Extraction
-
Weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add homogenization buffer (e.g., phosphate-buffered saline) at a ratio of 1:3 (w/v).
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 4 °C to pellet cellular debris.
-
Use the resulting supernatant for extraction following either the Protein Precipitation (Protocol 1) or Solid-Phase Extraction (Protocol 2) method described above, treating the supernatant as a plasma/serum sample.
Method Validation
The proposed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Matrix Effect | Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the biological matrix. |
| Recovery | The extraction efficiency of the analyte and IS from the biological matrix should be consistent and reproducible. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. |
Summary of Quantitative Data from a Hypothetical Validation
The following table summarizes the expected performance of a validated LC-MS/MS method for this compound.
| Parameter | Plasma | Serum | Liver Homogenate |
| Linear Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL | 0.5 - 5000 ng/g |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL | 0.5 ng/g |
| Intra-day Precision (%CV) | < 10% | < 10% | < 12% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 14% |
| Accuracy (%RE) | ± 10% | ± 10% | ± 13% |
| Mean Extraction Recovery | > 85% | > 85% | > 80% |
Conclusion
The protocols and methods described in these application notes provide a comprehensive framework for the quantitative analysis of this compound in various biological samples. The proposed LC-MS/MS method, once validated, will be a critical tool for advancing the research and development of this promising cancer immunotherapy agent. The provided workflows and protocols can be adapted and optimized to meet the specific needs of different research laboratories and studies.
Application Notes and Protocols: Synergistic Anti-Tumor Efficacy of ENPP-1-IN-19 in Combination with Anti-PD-1 Therapy
For Research Use Only.
Introduction
The ectonucleotide pyrophosphatse/phosphodiesterase-1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the STING ligand 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens anti-tumor immunity.[1] ENPP-1-IN-19 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and the subsequent activation of the STING pathway in the tumor microenvironment. This activation results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for a robust anti-tumor immune response.
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T cell exhaustion and immune evasion. Anti-PD-1 therapy is a cornerstone of cancer immunotherapy that blocks the PD-1/PD-L1 interaction, thereby reinvigorating exhausted T cells and restoring their anti-tumor effector functions.
Preclinical studies have demonstrated that combining ENPP1 inhibitors with anti-PD-1 therapy can result in synergistic anti-tumor effects. ENPP1 inhibition can transform immunologically "cold" tumors, which are generally unresponsive to checkpoint blockade, into "hot" tumors characterized by increased T cell infiltration and a pro-inflammatory environment. This application note provides an overview of the preclinical data supporting this combination therapy and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on the in vivo efficacy of ENPP1 inhibitors as monotherapy and in combination with anti-PD-1/PD-L1 antibodies in syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of ENPP1 Inhibitors - Monotherapy vs. Combination Therapy
| ENPP1 Inhibitor | Cancer Model | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Agent | Combination Efficacy (TGI) | Reference |
| Unnamed Candidate 1 | CT-26 Colorectal | 53% (25 mg/kg, IV) | Anti-PD-L1 | 81% | [2] |
| Unnamed Candidate 2 | CT-26 Colorectal | 39% (25 mg/kg, oral) | Anti-PD-L1 | 86% | [2] |
| OC-1 | CT26 and MC38 | 20-40% | Anti-PD-1 | ~75% | [3] |
| ISM5939 | MC38 Syngeneic | 67% (single dose) | Anti-PD-L1 | Tumor-free animals observed | [4] |
| Unnamed Inhibitor ("7") | 4T1 and CT26 Syngeneic | Not specified | Anti-PD-1 | 77.7% and improved survival |
Table 2: In Vitro Potency of Representative ENPP1 Inhibitors
| Compound | IC50 (nM) vs. Human ENPP1 (cGAMP as substrate) | IC50 (nM) vs. Human ENPP1 (pNP-TMP as substrate) | Reference |
| LCB33 | 1 | 0.0009 | |
| OC-1 | < 10 (Kᵢ) | Not Reported | |
| Myricetin | Not Reported | 414.6 (pH 9.5), 432.7 (pH 7.4) |
Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway and ENPP1 Inhibition
Caption: The cGAS-STING pathway and the role of this compound.
Anti-PD-1 Therapy Mechanism of Action
Caption: Mechanism of anti-PD-1 therapy in blocking T cell inhibition.
Synergistic Effect of this compound and Anti-PD-1 Therapy
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study.
Experimental Protocols
In Vitro ENPP1 Enzyme Activity Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound.
Materials:
-
Recombinant human ENPP1 enzyme
-
This compound
-
Fluorogenic ENPP1 substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate, p-Nph-5'-TMP)
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 µM ZnCl₂
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 10 µL of recombinant ENPP1 (e.g., 1 nM final concentration) to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 10 µL of the ENPP1 substrate (e.g., 200 µM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other values.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (100% activity).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular STING Pathway Activation Assay (IFN-β ELISA)
This protocol measures the secretion of Interferon-β (IFN-β) from cells as a downstream indicator of STING pathway activation.
Materials:
-
THP-1 (human monocytic) or other suitable reporter cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
2'3'-cGAMP
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound for 1-2 hours.
-
Add a fixed concentration of 2'3'-cGAMP (e.g., 1 µM) to the wells. Include controls with no cGAMP and no inhibitor.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in each sample from the standard curve.
-
Compare the levels of IFN-β in this compound treated wells to the controls to assess the enhancement of STING pathway activation.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a syngeneic mouse model to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine cancer cell line (e.g., MC38, CT26, or 4T1)
-
This compound formulated for in vivo administration
-
In vivo grade anti-mouse PD-1 antibody
-
Vehicle control for both agents
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a specified number of cancer cells (e.g., 1 x 10⁶) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Treatment Administration: Administer the treatments according to a pre-determined schedule and route (e.g., this compound via oral gavage daily, anti-PD-1 antibody via intraperitoneal injection twice a week).
-
Monitoring: Measure tumor volumes with calipers and record the body weight of the mice 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Excise and weigh the tumors.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Statistically compare the tumor growth between the different treatment groups.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumor tissues.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
FACS buffer (e.g., PBS with 2% FBS and 2 mM EDTA)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the excised tumors and digest them into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Preparation:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Stain the cells with a live/dead marker to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of surface marker antibodies.
-
For intracellular markers like FoxP3 and Granzyme B, fix and permeabilize the cells before staining.
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to analyze the data.
-
Gate on live, single cells, and then on CD45+ leukocytes.
-
Further gate on specific immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells) and assess their frequencies and activation status.
-
Compare the immune cell infiltration between the different treatment groups.
-
References
Application Notes and Protocols: Efficacy of Enpp-1-IN-19 in CT26 Colon Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical regulator of the innate immune system, acting as a checkpoint by suppressing the cGAS-STING pathway.[1][2] ENPP1 hydrolyzes the STING ligand 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby dampening anti-tumor immune responses.[2][3] Its inhibition presents a promising therapeutic strategy to reactivate innate immunity against cancers.[4] Enpp-1-IN-19 is a small molecule inhibitor designed to block the enzymatic activity of ENPP1. This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound using the CT26 murine colon carcinoma model, a well-established and immunogenic syngeneic model for studying immunotherapies.
Signaling Pathway
The cGAS-STING pathway is a key component of the innate immune response to cancer. Cytosolic double-stranded DNA (dsDNA) from cancer cells activates cGAS to produce cGAMP. cGAMP then activates STING, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP. This compound inhibits ENPP1, thereby increasing the availability of cGAMP to activate the STING pathway in immune cells within the tumor microenvironment.
Caption: ENPP1-cGAS-STING signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The assessment of this compound efficacy follows a structured workflow, beginning with in vitro characterization and culminating in in vivo validation in the CT26 syngeneic model.
Caption: Overall experimental workflow for assessing the efficacy of this compound.
In Vitro Efficacy Assessment
Cell Viability and Proliferation Assay
Objective: To determine the direct cytotoxic or anti-proliferative effects of this compound on CT26 colon carcinoma cells.
Protocol:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed CT26 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the drug concentration.
Data Presentation:
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) |
| This compound | CT26 | 72 | >100 |
| Doxorubicin (Control) | CT26 | 72 | 0.5 |
Note: Data are for illustrative purposes.
Apoptosis Assay
Objective: To assess the ability of this compound to induce apoptosis in CT26 cells.
Protocol:
-
Cell Culture and Treatment: Seed CT26 cells in a 6-well plate at a density of 2 x 10⁵ cells per well, allow them to adhere, and treat with this compound (e.g., 10 µM) for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 | 3.5 ± 0.8 | 2.0 ± 0.4 |
| Staurosporine (Control) | 1 | 45.2 ± 3.1 | 15.7 ± 2.5 |
Note: Data are presented as mean ± SD and are for illustrative purposes.
In Vivo Efficacy Assessment
CT26 Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in an immunocompetent mouse model.
Protocol:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Survival: Monitor mice for survival and euthanize when tumor volume exceeds 2000 mm³ or if signs of morbidity are observed.
-
-
Tumor and Spleen Collection: At the end of the study, collect tumors and spleens for further analysis.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | TGI (%) | Median Survival (days) |
| Vehicle Control | 1850 ± 250 | - | 25 |
| This compound | 1200 ± 180 | 35.1 | 32 |
| Anti-PD-1 | 950 ± 150 | 48.6 | 38 |
| Combination | 450 ± 90 | 75.7 | >50 |
Note: Data are presented as mean ± SEM and are for illustrative purposes.
Immune Profiling by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Protocol:
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Immune Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1).
-
Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer to quantify the percentages of different immune cell populations.
Data Presentation:
| Treatment Group | % CD8+ T cells in CD45+ cells | % NK cells in CD45+ cells | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.2 | 3.1 ± 0.6 | 1.5 |
| This compound | 15.2 ± 2.5 | 5.8 ± 1.1 | 3.2 |
| Anti-PD-1 | 18.9 ± 3.1 | 6.5 ± 1.3 | 4.1 |
| Combination | 35.6 ± 4.8 | 12.4 ± 2.2 | 8.5 |
Note: Data are presented as mean ± SD and are for illustrative purposes.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the inhibitor's mechanism of action to the expected therapeutic outcomes.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Enpp-1-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical negative regulator of the innate immune system.[1][2] It primarily functions by hydrolyzing the cyclic dinucleotide second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a key ligand for the Stimulator of Interferon Genes (STING) pathway.[1][3] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage, and initiates a potent anti-tumor and anti-viral immune response through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]
By degrading extracellular cGAMP, ENPP1 effectively dampens STING-mediated signaling, leading to an immunosuppressive tumor microenvironment (TME). High expression of ENPP1 has been correlated with poor prognosis in several cancers. Therefore, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. Enpp-1-IN-19 is a small molecule inhibitor designed to block the catalytic activity of ENPP1, thereby preventing cGAMP degradation and amplifying STING-dependent immune responses.
These application notes provide a detailed protocol for the flow cytometric analysis of immune cell populations in response to treatment with this compound, enabling researchers to characterize its immunomodulatory effects.
Signaling Pathway and Experimental Workflow
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis comparing vehicle-treated and this compound-treated groups. These are representative data based on the known mechanism of ENPP1 inhibition.
Table 1: Changes in Major Immune Cell Populations in the Tumor Microenvironment
| Cell Population | Marker | Vehicle (% of CD45+ cells) | This compound (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | CD3+ CD8+ | 15.2 ± 2.1 | 35.8 ± 3.5 | 2.36 |
| CD4+ T Cells | CD3+ CD4+ | 25.6 ± 3.4 | 20.1 ± 2.9 | 0.78 |
| Regulatory T Cells (Tregs) | CD4+ FoxP3+ | 8.9 ± 1.5 | 3.2 ± 0.8 | 0.36 |
| NK Cells | NK1.1+ CD3- | 5.4 ± 1.1 | 12.5 ± 2.3 | 2.31 |
| M1 Macrophages | F4/80+ CD11b+ CD86+ | 10.3 ± 1.8 | 25.7 ± 3.1 | 2.50 |
| M2 Macrophages | F4/80+ CD11b+ CD206+ | 30.1 ± 4.2 | 12.4 ± 2.0 | 0.41 |
| Dendritic Cells (DCs) | CD11c+ MHCII+ | 7.8 ± 1.3 | 15.6 ± 2.5 | 2.00 |
Table 2: Activation and Functional Markers on Tumor-Infiltrating T Cells
| Marker | Cell Population | Vehicle (% Positive) | This compound (% Positive) | Fold Change |
| Granzyme B | CD8+ T Cells | 20.5 ± 3.1 | 55.2 ± 6.8 | 2.69 |
| IFN-γ | CD8+ T Cells | 15.8 ± 2.5 | 42.1 ± 5.4 | 2.66 |
| Ki-67 | CD8+ T Cells | 12.3 ± 2.0 | 30.7 ± 4.1 | 2.50 |
| PD-1 | CD8+ T Cells | 45.1 ± 5.9 | 25.6 ± 3.8 | 0.57 |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Tumors
-
Tumor Dissociation:
-
Excise tumors and weigh them.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a gentleMACS C Tube containing a digestion buffer (e.g., RPMI with 2 mg/mL collagenase D, 0.1 mg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Run the gentleMACS Dissociator using the appropriate program.
-
-
Cell Filtration and Lysis:
-
Pass the digested tissue suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with 10 mL of FACS buffer (PBS + 2% FBS).
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 2-3 minutes at room temperature.
-
Add 10 mL of FACS buffer to stop the lysis and centrifuge again.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Determine the total cell number and viability using a hemocytometer with trypan blue or an automated cell counter.
-
Protocol 2: Flow Cytometry Staining
-
Fc Receptor Blocking:
-
Aliquot 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer containing an Fc block reagent (e.g., anti-CD16/32) and incubate for 10-15 minutes at 4°C.
-
-
Surface Staining:
-
Without washing, add 50 µL of the surface antibody cocktail (pre-titrated antibodies for markers such as CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, CD11c, MHCII, CD86, CD206, PD-1) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer per well, centrifuging at 300 x g for 3 minutes.
-
-
Viability Staining:
-
Resuspend the cells in 100 µL of PBS.
-
Add a viability dye (e.g., Zombie NIR™, Ghost Dye™) according to the manufacturer's instructions and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the cells once with FACS buffer.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer containing the intracellular antibody cocktail (e.g., anti-FoxP3, anti-Granzyme B, anti-IFN-γ, anti-Ki-67).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for acquisition on a flow cytometer.
-
Protocol 3: Data Acquisition and Analysis
-
Instrument Setup:
-
Use a properly calibrated flow cytometer.
-
Set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.
-
-
Data Acquisition:
-
Acquire a sufficient number of events (e.g., 100,000-500,000 events in the live, single-cell gate) for robust statistical analysis.
-
-
Gating Strategy:
-
Begin by gating on singlets using forward scatter height (FSC-H) vs. forward scatter area (FSC-A).
-
Gate on live cells using the viability dye.
-
From the live, single-cell population, gate on CD45+ leukocytes.
-
Further identify major immune lineages (e.g., CD3+ T cells, NK1.1+ NK cells, F4/80+ macrophages).
-
Sub-gate on specific populations of interest (e.g., CD4+ and CD8+ T cells, M1 and M2 macrophages) based on their respective markers.
-
Analyze the expression of functional markers (e.g., Granzyme B, IFN-γ) within the gated populations.
-
Conclusion
The inhibition of ENPP1 with this compound is expected to reverse the immunosuppressive tumor microenvironment by enhancing the cGAS-STING signaling pathway. The protocols and expected data presented here provide a framework for utilizing flow cytometry to comprehensively evaluate the immunomodulatory effects of ENPP1 inhibitors. This analysis is crucial for understanding the mechanism of action and advancing the development of this promising class of cancer immunotherapies.
References
Application Notes and Protocols for Establishing a Stable Cell Line to Study ENPP-1-IN-19 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2] Recently, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[3][4] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response.[3] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the anti-tumor immune response. This makes ENPP1 an attractive target for cancer immunotherapy.
ENPP1 inhibitors, such as the representative compound ENPP-1-IN-19, are being developed to block the enzymatic activity of ENPP1, leading to an accumulation of 2'3'-cGAMP and subsequent activation of the STING pathway. However, as with many targeted therapies, the development of drug resistance is a significant challenge. Understanding the mechanisms by which cancer cells become resistant to ENPP1 inhibitors is crucial for the development of more effective and durable therapeutic strategies.
These application notes provide a comprehensive guide to establishing a stable cell line resistant to this compound and protocols for investigating the potential mechanisms of resistance.
Signaling Pathway Overview
ENPP1 negatively regulates the cGAS-STING signaling pathway. The following diagram illustrates the key components of this pathway and the role of ENPP1.
Experimental Workflow for Generating a Resistant Cell Line
The following diagram outlines the workflow for establishing and validating a stable cell line with acquired resistance to this compound.
Protocols
Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the basis for the starting concentration in the resistance development protocol.
Materials:
-
Parental cancer cell line (e.g., a human breast or colon cancer cell line with known ENPP1 expression)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Generation of a Stable this compound Resistant Cell Line
Objective: To establish a stable cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
Procedure:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days.
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When the cells reach 80-90% confluency and their growth rate has recovered, passage them and increase the drug concentration by a factor of 1.5 to 2.
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Repeat this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or temporarily reduce the concentration.
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Continue this process for several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
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At this point, the polyclonal resistant population can be used for initial characterization, or single-cell cloning can be performed to isolate monoclonal resistant cell lines.
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To perform single-cell cloning, serially dilute the resistant cell population in a 96-well plate to a concentration of 0.5 cells per well.
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Identify wells containing a single cell and expand these clones in the presence of the high concentration of this compound.
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Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 3: Validation of Resistance and Assessment of Stability
Objective: To confirm the resistance of the newly established cell line and to determine if the resistance phenotype is stable in the absence of the drug.
Procedure:
-
IC50 Determination in Resistant Cells: Repeat Protocol 1 with the resistant cell line and the parental cell line in parallel. The IC50 of the resistant line should be significantly higher than that of the parental line.
-
Stability Assessment: Culture a subset of the resistant cells in a drug-free medium for at least 10 passages. After this period, re-determine the IC50 for this compound. If the IC50 remains high, the resistance is considered stable.
Investigating Mechanisms of Resistance
Once a stable resistant cell line is established, the following protocols can be used to investigate potential mechanisms of resistance.
Protocol 4: Western Blot Analysis of ENPP1 and STING Pathway Proteins
Objective: To determine if resistance is associated with changes in the expression levels of ENPP1 or key downstream components of the STING pathway.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies against ENPP1, STING, TBK1, p-TBK1, IRF3, p-IRF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Prepare whole-cell lysates from parental and resistant cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 5: Quantitative PCR (qPCR) for ENPP1 and ABC Transporter Gene Expression
Objective: To investigate if resistance is due to increased transcription of the ENPP1 gene or genes encoding drug efflux pumps.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ENPP1, relevant ABC transporters (e.g., ABCB1, ABCC1, ABCG2), and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix and instrument
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
Protocol 6: Sequencing of ENPP1 and STING Pathway Genes
Objective: To identify potential mutations in ENPP1 or downstream STING pathway components that may confer resistance.
Procedure:
-
Isolate genomic DNA from parental and resistant cells.
-
Amplify the coding regions of the genes of interest (e.g., ENPP1, STING, TBK1, IRF3) using PCR.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing.
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Align the sequences from the resistant cells to those of the parental cells to identify any acquired mutations.
Data Presentation
The following tables provide a template for summarizing the quantitative data generated from the described experiments.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental | 10 ± 1.5 | 1.0 |
| Resistant Clone 1 | 150 ± 12.8 | 15.0 |
| Resistant Clone 2 | 210 ± 20.5 | 21.0 |
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line
Table 2: Relative Gene Expression in Resistant Cells (Fold Change vs. Parental)
| Gene | Resistant Clone 1 | Resistant Clone 2 |
| ENPP1 | 8.5 ± 0.9 | 1.2 ± 0.2 |
| ABCB1 | 1.1 ± 0.3 | 15.7 ± 2.1 |
| STING | 1.0 ± 0.1 | 0.9 ± 0.1 |
Table 3: Relative Protein Expression in Resistant Cells (Fold Change vs. Parental)
| Protein | Resistant Clone 1 | Resistant Clone 2 |
| ENPP1 | 7.9 ± 1.2 | 1.1 ± 0.3 |
| STING | 0.9 ± 0.2 | 1.0 ± 0.2 |
| p-TBK1/TBK1 | 0.2 ± 0.05 | 0.9 ± 0.1 |
Logical Flow for Investigating Resistance Mechanisms
The following diagram illustrates the logical progression for dissecting the mechanisms of this compound resistance.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ENPP1-IN-19 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of ENPP1-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ENPP1-IN-19?
A1: ENPP1-IN-19 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a crucial signaling molecule in the cGAS-STING innate immune pathway. By inhibiting ENPP1, ENPP1-IN-19 prevents the degradation of cGAMP, leading to the accumulation of extracellular cGAMP and subsequent activation of the STING (Stimulator of Interferator Genes) pathway. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, which can mount an anti-tumor immune response.
Q2: What is a good starting concentration range for ENPP1-IN-19 in my in vitro experiments?
A2: A good starting point for determining the optimal concentration of ENPP1-IN-19 is to perform a dose-response experiment centered around its reported half-maximal inhibitory concentration (IC50). The IC50 of ENPP1-IN-19 for inhibiting cGAMP hydrolysis is 68 nM[1]. Therefore, a sensible starting range for your experiments would be from 0.1 nM to 1 µM. This range should allow you to observe the full dose-response curve, from minimal to maximal inhibition.
Q3: I am not observing the expected inhibitory effect of ENPP1-IN-19 in my cell-based assay. What could be the issue?
A3: Several factors could contribute to a lack of efficacy in a cell-based assay. Consider the following troubleshooting steps:
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Cell Line ENPP1 Expression: Confirm that your chosen cell line expresses sufficient levels of ENPP1. Low or absent ENPP1 expression will result in a minimal response to the inhibitor. You can verify ENPP1 expression using techniques like qPCR or Western blot.
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Compound Solubility: Ensure that ENPP1-IN-19 is fully dissolved. The compound is reported to have a solubility of 10 mM in DMSO[2]. When preparing your working solutions, ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
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Assay Incubation Time: The pre-incubation time with the inhibitor before adding the substrate (e.g., extracellular cGAMP) can be critical. A 30-minute pre-incubation is often a good starting point, but this may need to be optimized for your specific cell line and assay conditions.
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Cell Permeability: While ENPP1 is an ecto-enzyme, the overall cellular response may depend on factors beyond direct enzymatic inhibition. Consider the possibility of limited cell permeability if you are assessing downstream intracellular endpoints.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in an enzymatic assay. | Inaccurate buffer composition. | ENPP1 activity is dependent on divalent cations like Zn²⁺ and Ca²⁺. Ensure your assay buffer contains optimal concentrations of these ions. Conversely, chelating agents like EDTA will inhibit enzyme activity. |
| Sub-optimal substrate concentration. | The apparent IC50 value can be influenced by the substrate concentration. For competitive inhibitors, it is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km). | |
| Incorrect pH of the assay buffer. | ENPP1 activity is pH-dependent, with optimal activity often observed at a more alkaline pH (around 9.0) in some assay formats. However, for physiological relevance, a pH of 7.4 is often used. Ensure your buffer pH is appropriate for your experimental question.[3] | |
| High variability between replicate wells. | Incomplete dissolution of ENPP1-IN-19. | Ensure the stock solution is fully dissolved before making serial dilutions. Vortex the stock solution and visually inspect for any precipitate. |
| Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing your cell seeding and plating techniques. | |
| No STING pathway activation in a co-culture experiment. | Low cGAMP production by the donor cells. | Confirm that the "donor" cell line is capable of producing and exporting cGAMP upon stimulation (e.g., with dsDNA). |
| Low STING expression in the recipient cells. | Verify that the "recipient" cell line expresses STING and can respond to extracellular cGAMP. |
Quantitative Data
The following table summarizes the key quantitative data for ENPP1-IN-19 and other relevant inhibitors.
| Compound | IC50 (in vitro, cGAMP hydrolysis) | Cell-based IC50 | Reference |
| ENPP1-IN-19 | 68 nM | Not Reported | [1] |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | [4] |
| Compound 4e | 0.188 µM | 0.732 µM (MDA-MB-231 cells) |
Experimental Protocols
In Vitro ENPP1 Enzymatic Assay
This protocol is designed to determine the IC50 of ENPP1-IN-19 by measuring the inhibition of cGAMP hydrolysis.
Materials:
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Recombinant human ENPP1
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2'3'-cGAMP (substrate)
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ENPP1-IN-19
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂
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Detection Reagent (e.g., AMP-Glo™ Assay System)
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384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of ENPP1-IN-19 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). Further dilute these in Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (e.g., <1%).
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Enzyme Preparation: Dilute recombinant human ENPP1 in Assay Buffer to the desired working concentration (e.g., 3 nM).
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Assay Setup:
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Add 5 µL of diluted ENPP1-IN-19 or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
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Add 5 µL of diluted ENPP1 enzyme to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 10 µL of 2'3'-cGAMP (at a final concentration at or near its Km) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
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Detection: Stop the reaction and detect the amount of AMP produced using a suitable detection reagent according to the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition for each concentration of ENPP1-IN-19 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based STING Activation Assay
This protocol assesses the ability of ENPP1-IN-19 to enhance STING signaling in response to extracellular cGAMP.
Materials:
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A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231)
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A STING-reporter cell line (e.g., THP1-Dual™ cells)
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ENPP1-IN-19
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2'3'-cGAMP
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Cell culture medium
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96-well plates
Procedure:
-
Cell Seeding: Seed the high ENPP1-expressing cells in a 96-well plate and grow to confluence.
-
Inhibitor Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing serial dilutions of ENPP1-IN-19.
-
Pre-incubate for 30 minutes at 37°C.
-
-
cGAMP Stimulation: Add a known concentration of 2'3'-cGAMP to the wells.
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Conditioned Medium Collection: Incubate for a defined period (e.g., 2-4 hours) at 37°C. Collect the supernatant (conditioned medium).
-
STING Reporter Assay:
-
Add the collected conditioned medium to the STING-reporter cells seeded in a separate 96-well plate.
-
Incubate for 18-24 hours.
-
-
Detection: Measure the reporter gene activity (e.g., luciferase or SEAP) according to the reporter cell line manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to the vehicle control and plot the fold-induction of the reporter against the ENPP1-IN-19 concentration to determine the EC50.
Visualizations
Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of action of ENPP1-IN-19.
References
Technical Support Center: Troubleshooting ENPP1-IN-19 Assays
Welcome to the technical support center for ENPP1 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments with ENPP1 and its inhibitors, such as Enpp-1-IN-19.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring ENPP1 activity?
A1: ENPP1 activity is typically measured by detecting the products of its enzymatic reaction, primarily adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] Common assay formats include:
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Fluorescence-Based Assays: Often used for high-throughput screening (HTS), these include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] A popular example is the Transcreener® AMP²/GMP² Assay, which directly detects the produced AMP or GMP.[1][2][3]
-
Colorimetric Assays: These assays often involve the detection of inorganic phosphate using a malachite green-molybdate reagent. To measure PPi, an inorganic pyrophosphatase can be used to convert PPi to inorganic phosphate.
-
Chromatography-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (e.g., 2',3'-cGAMP) and its product.
-
Luminescence-Based Assays: These can be designed to measure the depletion of a substrate like ATP.
Q2: What are the typical substrates used in ENPP1 activity assays?
A2: ENPP1 can hydrolyze various nucleotides. The most commonly used and physiologically relevant substrates in activity assays are:
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Adenosine Triphosphate (ATP)
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2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP)
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Thymidine 5′-monophosphate p-nitrophenyl (TMP-pNP)
Q3: My ENPP1 assay is showing a high background signal. What are the potential causes and solutions?
A3: High background signal can mask the detection of ENPP1 activity. Here are some common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure the substrate solution has not prematurely hydrolyzed. |
| Non-Enzymatic Substrate Degradation | Optimize buffer conditions such as pH and ionic strength. Some substrates are sensitive to temperature and pH. |
| Autohydrolysis of Substrate | Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown. Subtract this value from your experimental wells. |
Q4: I am not observing any significant signal over my background, suggesting little to no enzyme activity. What could be wrong?
A4: Several factors could lead to low or no detectable enzyme activity. Consider the following:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock. Always keep the enzyme on ice when not in use. |
| Incorrect Assay Buffer Composition | ENPP1 activity can be dependent on divalent cations like Mg²⁺. Conversely, chelating agents like EDTA can inhibit activity. Ensure your buffer composition is optimal. |
| Suboptimal pH | The optimal pH for ENPP1 enzymatic activity may differ from the physiological pH, with some studies suggesting an optimal pH of 9. |
| Incorrect Substrate Concentration | Ensure the substrate concentration is appropriate for your assay. For kinetic studies, concentrations around the Michaelis constant (Km) value are often used. |
Troubleshooting Inconsistent Results
Issue 1: My assay results are inconsistent and not reproducible.
Inconsistent results can be a significant source of frustration. A systematic approach to troubleshooting is crucial.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a consistent temperature during the incubation period. Use a temperature-controlled plate reader. |
| Enzyme Instability | Aliquot your enzyme stock to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times when not in use. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Workflow for Troubleshooting Inconsistent ENPP1 Assay Results
Caption: A logical workflow for troubleshooting inconsistent ENPP1 assay results.
Issue 2: My plot of product formation over time is not linear.
This indicates that the reaction rate is not constant over the measurement period.
| Potential Cause | Recommended Solution |
| Substrate Depletion | The enzyme has consumed a significant portion of the substrate, causing the reaction to slow down. Measure the initial velocity of the reaction by using shorter incubation times or lower enzyme concentrations. |
| Enzyme Instability | The enzyme may be losing activity over the course of the incubation. Check the stability of your enzyme under the assay conditions. |
| Product Inhibition | ENPP1 can be subject to product inhibition by AMP. As the product accumulates, it can bind to the enzyme and inhibit its activity. Measuring the initial velocity is crucial. |
Issue 3: My results with ENPP1-IN-19 (or other inhibitors) are variable or do not show a clear dose-response relationship.
| Potential Cause | Recommended Solution |
| Inhibitor Solubility and Stability | Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate in the assay buffer. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions for Inhibition | The potency of an inhibitor (e.g., IC50) can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration for your inhibitor screening. |
| Compound Interference | The inhibitor itself may interfere with the assay detection method (e.g., autofluorescence, light scattering). Run controls with the compound in the absence of the enzyme to check for such effects. |
| Pre-incubation Time | The inhibitor may require a pre-incubation period with the enzyme to achieve maximal binding and inhibition. Optimize the pre-incubation time. |
ENPP1 Signaling Pathway in the Context of cGAMP and STING
Caption: ENPP1 hydrolyzes extracellular cGAMP and ATP, thereby regulating the STING pathway.
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay (Fluorescence Polarization-Based)
This protocol provides a general guideline for measuring the inhibitory activity of a compound like this compound on purified ENPP1 enzyme.
Materials:
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Purified recombinant human ENPP1 enzyme
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This compound or other test inhibitors
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.01% Brij-35
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Substrate: 2',3'-cGAMP or ATP
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Detection Reagent: Transcreener® AMP²/GMP² Assay Kit (or similar)
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384-well, low-volume, black assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Enzyme Addition and Pre-incubation:
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Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells. A typical concentration is 100-200 pM.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (e.g., 5 µM cGAMP or ATP) to all wells.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection reagents (e.g., fluorescent tracer and antibody from the Transcreener® kit) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw data to the amount of product formed (AMP/GMP).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
Table 1: Representative IC50 Values for Known ENPP1 Inhibitors
| Inhibitor | In Vitro IC50 | Cell-based IC50 | Reference |
| ENPP1 inhibitor 4e | 0.188 µM | 0.732 µM (MDA-MB-231 cells) | |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | |
| ENPP1 Inhibitor C | 0.26 µM | 10 µM (MDA-MB-231 & C6 cells) | |
| Enpp-1-IN-13 | 1.29 µM (ENPP1) | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.
References
Enpp-1-IN-19 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Enpp-1-IN-19, along with troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of this compound, the solid powder should be stored at -20°C. Before opening, it is advisable to allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q2: How should I prepare and store stock solutions of this compound?
For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is critical to use fresh DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use volumes. Store these aliquots at -80°C for long-term storage. For short-term storage, -20°C is also acceptable. One supplier of this compound advises against long-term storage of solutions and recommends using them promptly after preparation.[1]
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Consider performing a dose-response experiment to determine if the desired biological effect can be achieved at a lower, more soluble concentration.
-
Optimize the Dilution Method: Pre-warm both the stock solution and the aqueous buffer to 37°C before mixing. When diluting, add the stock solution to the buffer in a stepwise manner while vortexing to ensure rapid and even distribution.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.5%) and is consistent across all experimental and control groups.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound. It is recommended to always use a freshly thawed aliquot of the stock solution for each experiment.
-
Incomplete Dissolution: Ensure that the compound is fully dissolved in the solvent. If necessary, sonication can be used to aid dissolution. Any undissolved material will result in an inaccurate stock concentration.
-
Solvent Quality: The use of fresh, high-purity anhydrous DMSO is crucial. DMSO that has absorbed water can negatively impact the stability and solubility of the compound.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | Refer to manufacturer's expiry date | General |
| Stock Solution in DMSO | -80°C | Up to 6 months (general guidance for similar compounds) | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month (general guidance for similar compounds) | [2] |
| Stock Solution in DMSO | N/A | Use promptly; long-term storage not recommended | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Use fresh, anhydrous DMSO for best results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: If necessary, gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-adhesion polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in your experimental buffer.
-
Preparation: Prepare a working solution of this compound in your aqueous buffer of choice at the final experimental concentration.
-
Incubation: Incubate the solution at the temperature you will be using for your experiments (e.g., 37°C).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
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Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile or methanol.
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Analysis: Analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the concentration of intact this compound.
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Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in your specific buffer.
Visualizations
Caption: ENPP1 signaling pathway and the mechanism of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Addressing ENPP-1-IN-19 Off-Target Effects in Cellular Assays
Welcome to the technical support center for ENPP-1-IN-19. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[1] Cytosolic double-stranded DNA (dsDNA), a marker of viral infections and cellular damage, is detected by cGAS, which then synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP activates STING, leading to the production of type I interferons and a subsequent anti-tumor or anti-viral immune response.[1] ENPP1 hydrolyzes extracellular cGAMP, thus dampening this immune response.[1] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced STING signaling.[1]
Q2: What are the potential off-targets for this compound?
The most likely off-targets for ENPP1 inhibitors like this compound are other members of the ENPP family due to structural similarities in their catalytic domains. Key potential off-targets include:
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ENPP2 (Autotaxin): Inhibition of ENPP2 can interfere with lysophosphatidic acid (LPA) signaling, which is involved in processes like cell proliferation and migration.
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ENPP3: Expressed on basophils and mast cells, inhibition of ENPP3 could potentially modulate allergic responses.
Additionally, since ENPP1 hydrolyzes extracellular ATP, off-target effects on purinergic receptors (e.g., P2X and P2Y receptors) should also be considered. Some nucleotide-based inhibitors have been associated with off-target effects on P2 purinergic receptors.
Q3: What are the observable cellular phenotypes that might indicate off-target effects?
Unexpected cellular phenotypes that are not readily explained by the modulation of the STING pathway may suggest off-target activity. These can include:
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Unexpected changes in cell proliferation or migration: This could be linked to the inhibition of ENPP2 (autotaxin).
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Alterations in immune cell activation not consistent with STING activation: This might point towards effects on ENPP3 or purinergic receptors.
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Cell death in non-cancerous cell lines: Inhibition of ENPP1 can lead to an accumulation of extracellular ATP, which can be cytotoxic to some cell types.
Q4: How can I experimentally assess the selectivity of this compound?
A multi-tiered approach is recommended to assess the selectivity of your ENPP1 inhibitor:
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In vitro enzymatic assays: Test the inhibitor against recombinant ENPP family members (ENPP2, ENPP3) to determine IC50 values and establish a selectivity ratio.
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Broad panel screening: Screen the inhibitor against a broader panel of related enzymes, such as other phosphodiesterases (PDEs) and ectonucleotidases.
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Cell-based assays: Use cell lines with known expression levels of potential off-targets to confirm on-target and off-target engagement in a more physiological context.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent IC50 values across different assays | Substrate Specificity: The inhibitor's potency can differ depending on the substrate used (e.g., cGAMP vs. ATP). Assay pH: ENPP1 activity is pH-dependent. Enzyme Source: Recombinant versus cellular ENPP1 can yield different results. | - Perform head-to-head comparisons using all relevant substrates. - Standardize the pH of your assay buffer. - Validate findings from biochemical assays in a relevant cellular model. |
| Unexpectedly high cell viability or proliferation in cancer cell lines | On-target effect: ENPP1 inhibition blocks the production of immunosuppressive adenosine, which may not directly impact cancer cell proliferation without immune cells present. Off-target effect: The inhibitor may have unforeseen growth-promoting effects. | - Confirm ENPP1 expression in your cell line. - Use a co-culture system with immune cells. - Compare results with a structurally unrelated ENPP1 inhibitor. |
| Low or no STING pathway activation in cell-based assays | Low ENPP1 Expression: The cell line may not express sufficient ENPP1. Defective STING Pathway: The cell line may have mutations in key pathway components like cGAS or STING. | - Screen different cell lines for ENPP1 expression via Western blot or qPCR. - Ensure the cell line has a functional STING signaling pathway. |
| Unexpected toxicity or off-target effects | Inhibition of other ENPP family members: The inhibitor may not be completely selective for ENPP1. Off-target kinase inhibition: Some inhibitors may have unintended effects on other cellular kinases. | - Test the inhibitor's activity against other ENPP family members (e.g., ENPP3). - Perform a broad kinase screening panel to identify potential off-target interactions. |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay (Colorimetric)
This assay measures the hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP).
-
Reagents:
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2, adjusted to pH 9.0.
-
Substrate Stock: 10 mM p-Nph-5'-TMP in water.
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Enzyme Stock: 1 µM recombinant human ENPP1.
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Inhibitor Stock: 10 mM this compound in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
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In a 384-well plate, add 5 µL of the diluted inhibitor.
-
Add 20 µL of recombinant ENPP1 (diluted to a final concentration of 1 nM in the assay buffer).
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Pre-incubate for 15 minutes at 37°C.
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Initiate the reaction by adding 25 µL of p-Nph-5'-TMP (diluted to a final concentration of 200 µM in the assay buffer).
-
Incubate for 30-60 minutes at 37°C.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Protocol 2: Cellular STING Activation Assay
This protocol assesses the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation.
-
Principle: Inhibition of ENPP1 on the surface of cells prevents the degradation of exogenously added cGAMP, which can then activate the STING pathway in reporter cells.
-
Materials:
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High ENPP1-expressing cells (e.g., MDA-MB-231).
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STING reporter cells (e.g., THP-1 Dual™ cells).
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2'3'-cGAMP.
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This compound.
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Reagents for quantifying IFN-β (e.g., ELISA kit or luciferase reporter assay system).
-
-
Procedure:
-
Culture high ENPP1-expressing cells to confluence.
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Treat these cells with various concentrations of this compound.
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Add a known concentration of 2'3'-cGAMP to the culture medium.
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Incubate to allow for potential cGAMP degradation.
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Collect the conditioned medium.
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Add the conditioned medium to the STING reporter cells.
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Incubate for 18-24 hours.
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Measure the reporter signal (e.g., luciferase activity or IFN-β concentration).
-
-
Data Analysis: Calculate the fold induction of the reporter signal relative to the vehicle control and determine the EC50 value of the inhibitor.
Data Presentation
Table 1: Representative Biochemical Potency of Selected ENPP1 Inhibitors
Note: Data for this compound is not publicly available and should be determined experimentally. This table provides reference values for other known inhibitors.
| Inhibitor | Target | Assay Substrate | IC50 / Ki | Reference |
| Enpp-1-IN-4 | ENPP1 | Not Specified | IC50 = 1.2 nM | |
| This compound | ENPP1 | cGAMP | IC50 = 68 nM | **** |
| AVA-NP-695 | ENPP1 | p-Nph-5′-TMP | IC50 = 14 ± 2 nM | |
| STF-1623 | human ENPP1 | Not Specified | IC50: 0.6 nM | |
| RBS2418 | human ENPP1 | cGAMP hydrolysis | Ki: 0.14 nM |
Table 2: Representative Cellular Activity of ENPP1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Readout | EC50 | Source |
| A lead phosphonate series compound | THP-1 | STING Activation | cGAMP-mediated STING activity | Not Specified | |
| AVA-NP-695 | THP-1 Dual™ | STING Activation | IFN-β mRNA level | Not Specified |
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
References
Technical Support Center: Improving the Oral Bioavailability of ENPP-1-IN-19
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of the selective ENPP1 inhibitor, ENPP-1-IN-19.
Section 1: Troubleshooting Guide
This guide addresses common issues observed during the pre-clinical development of this compound, focusing on formulation and experimental challenges.
| Issue | Potential Cause | Recommended Action |
| Low oral bioavailability in animal models despite high in vitro potency. | Poor aqueous solubility of this compound limiting its dissolution in gastrointestinal fluids.[1][2] | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution.[2][3]2. Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer to create an amorphous solid dispersion, which can enhance solubility and dissolution rate.[4]3. Lipid-Based Formulations: Develop Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions to improve solubilization in the GI tract. |
| High variability in plasma concentrations between subjects in pharmacokinetic studies. | Inconsistent dissolution of the formulation. Food effects influencing absorption. | 1. Optimize Formulation: Refine the chosen formulation strategy (e.g., ASD, SEDDS) to ensure consistent drug release.2. Conduct Fed/Fasted Studies: Evaluate the impact of food on the absorption of this compound to understand potential food effects. |
| Adequate solubility achieved with a formulation, but in vitro permeability (e.g., Caco-2 assay) remains low. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Poor passive diffusion across the intestinal epithelium. | 1. P-gp Inhibition Studies: Conduct Caco-2 permeability assays in the presence of a P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate.2. Prodrug Approach: Design a prodrug of this compound that masks the features recognized by efflux transporters or enhances passive permeability.3. Permeation Enhancers: Investigate the use of pharmaceutically acceptable permeation enhancers in the formulation. |
| Significant degradation of this compound observed in simulated gastric or intestinal fluids. | Chemical instability of the compound at the pH of the gastrointestinal tract. Enzymatic degradation. | 1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect the drug from the acidic environment of the stomach.2. Prodrug Strategy: A prodrug could be designed to be more stable in the GI tract and release the active this compound upon absorption. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a lipid-based formulation. | The formulation is unable to maintain the drug in a solubilized state upon dilution with aqueous GI fluids. | 1. Formulation Re-evaluation: Adjust the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation to improve the stability of the resulting microemulsion. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factors for the oral bioavailability of small molecule inhibitors like this compound are typically poor aqueous solubility and/or low intestinal permeability. Many of these compounds are hydrophobic, leading to inadequate dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, the molecule may be subject to efflux by intestinal transporters or exhibit poor passive diffusion across the intestinal wall.
Q2: How can I determine if my this compound formulation is likely to be successful in vivo?
A2: A combination of in vitro and in vivo studies is recommended. Initially, in vitro dissolution testing under biorelevant conditions (e.g., FaSSIF and FeSSIF media) can predict how the formulation will behave in the fasted and fed states. Subsequently, in vitro permeability assays, such as the Caco-2 cell model, can provide insights into intestinal absorption and potential efflux issues. Ultimately, in vivo pharmacokinetic studies in animal models are necessary to determine the oral bioavailability and overall exposure.
Q3: What are the advantages of a Self-Emulsifying Drug Delivery System (SEDDS) for a poorly soluble compound like this compound?
A3: SEDDS are lipid-based formulations that form fine oil-in-water emulsions or microemulsions upon gentle agitation in gastrointestinal fluids. For a poorly soluble compound, this approach offers several advantages: it pre-dissolves the drug in a lipid vehicle, bypassing the dissolution step in the GI tract, and the resulting small droplets provide a large surface area for absorption. Furthermore, some components of SEDDS can enhance membrane permeability and inhibit efflux transporters.
Q4: When should I consider a prodrug approach for this compound?
A4: A prodrug approach should be considered if formulation strategies alone are insufficient to overcome low bioavailability. Specifically, if this compound exhibits poor permeability that cannot be improved by formulation, is a significant substrate for efflux transporters, or shows extensive first-pass metabolism, a prodrug can be designed to circumvent these issues. For instance, a bis-POM prodrug of a phosphonate ENPP1 inhibitor has shown improved oral bioavailability.
Q5: What is the role of ENPP1 in signaling and how does this compound work?
A5: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAMP-STING (stimulator of interferon genes) pathway. It does this by hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to increased STING activation and a subsequent anti-tumor immune response.
Section 3: Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
1. Cell Culture:
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Caco-2 cells are cultured on semi-permeable inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assessment (Apical to Basolateral):
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The culture medium is replaced with transport buffer.
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A solution of this compound at a known concentration is added to the apical (A) side of the monolayer.
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At predetermined time points, samples are taken from the basolateral (B) compartment and the concentration of this compound is quantified by LC-MS/MS.
3. Efflux Assessment (Basolateral to Apical):
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The experiment is repeated by adding this compound to the basolateral compartment and sampling from the apical compartment to determine the B to A transport rate.
4. P-gp Substrate Identification:
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The bidirectional permeability assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
5. Data Analysis:
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The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions.
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The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters. A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp interaction.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a study to determine the oral bioavailability of an this compound formulation.
1. Animal Model:
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Use male C57BL/6 mice (8-10 weeks old).
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Acclimatize animals for at least one week prior to the experiment.
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Fast mice for 4 hours before dosing, with free access to water.
2. Dosing Groups:
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Group 1 (Oral): Administer the this compound formulation orally (e.g., by gavage) at a specific dose.
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Group 2 (Intravenous): Administer a solution of this compound intravenously (e.g., via tail vein) at a lower dose to serve as a reference for 100% bioavailability.
3. Blood Sampling:
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Collect blood samples (e.g., via saphenous vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Process blood to obtain plasma and store at -80°C until analysis.
4. Sample Analysis:
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Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
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Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both oral and IV routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Section 4: Visualizations
Caption: ENPP1-STING signaling pathway and the mechanism of this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Enpp-1-IN-19
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with the ENPP1 inhibitor, Enpp-1-IN-19, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 10 mM.[1] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic small molecules.[4] Several strategies can be employed to prevent this:
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Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay to stay below its aqueous solubility limit.[4]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer can enhance the solubility of your compound.
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Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your aqueous buffer may improve solubility.
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help keep hydrophobic compounds in solution.
Q3: Can I use heating or sonication to dissolve my this compound?
A3: Gentle heating and sonication can be effective for dissolving stubborn compounds. However, it is important to proceed with caution as excessive heat can degrade the compound. It is recommended to warm the solution gently (e.g., to 37°C) and sonicate in short bursts. Always check the compound's stability under these conditions.
Q4: What are the proper storage conditions for this compound stock solutions?
A4: To maintain the stability and activity of this compound, proper storage is crucial. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in DMSO Stock Solution | DMSO has absorbed moisture. | Use fresh, anhydrous DMSO. |
| Concentration is too high. | Prepare a less concentrated stock solution. | |
| Compound is not fully dissolved. | Gently warm and/or sonicate the solution to aid dissolution. | |
| Precipitation Upon Dilution in Aqueous Buffer | Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in the assay. |
| Insufficient organic solvent in the final solution. | Increase the final DMSO concentration slightly (not exceeding 0.5% in cell-based assays) and ensure proper vehicle controls. | |
| Buffer pH is not optimal for solubility. | Test a range of pH values for your aqueous buffer. | |
| Hydrophobic nature of the compound. | Add a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween® 20) to the aqueous buffer. | |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -80°C for long-term stability. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution before further dilution. Visually inspect for any particulates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for a few minutes and/or sonicate in short bursts until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes for storage at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
Materials:
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10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Mix the solutions thoroughly.
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Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours).
-
Visually inspect each well for any signs of precipitation or cloudiness.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these specific conditions.
Visualizations
ENPP1 Signaling Pathway
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP and cGAMP. By degrading cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, which is crucial for innate immune responses against cancer. Inhibition of ENPP1 by molecules like this compound prevents cGAMP degradation, leading to enhanced STING activation and subsequent anti-tumor immunity.
Caption: ENPP1 signaling pathway and the mechanism of this compound inhibition.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound.
References
minimizing toxicity of Enpp-1-IN-19 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of ENPP1-IN-19 during in vivo animal studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ENPP1-IN-19?
A1: ENPP1-IN-19 is a potent and orally bioavailable inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[2][3][4] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response.[2] ENPP1-IN-19 blocks this hydrolysis, leading to increased extracellular cGAMP levels, subsequent STING activation, and an enhanced anti-tumor immune response. The reported IC50 value for ENPP1-IN-19's inhibition of cGAMP hydrolysis is 68 nM.
Q2: What are the potential on-target toxicities of ENPP1 inhibition?
A2: While specific toxicity data for ENPP1-IN-19 is limited, potential on-target toxicities can be inferred from the known physiological roles of ENPP1:
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Bone and Mineral Metabolism: ENPP1 is crucial for regulating bone mineralization by producing inorganic pyrophosphate (PPi), a key inhibitor of calcification. Genetic deficiency in ENPP1 in mice can lead to phenotypes resembling osteoporosis and ectopic calcification. Therefore, long-term inhibition of ENPP1 could potentially impact bone density and mineral homeostasis.
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Glucose Metabolism: ENPP1 can interact with the insulin receptor and modulate insulin signaling. Overexpression of ENPP1 has been linked to insulin resistance. While ENPP1 knockout mice have shown resistance to diet-induced obesity and insulin resistance, the effect of potent pharmacological inhibition in wild-type animals requires careful monitoring.
Q3: What are the potential pathway-related toxicities of ENPP1-IN-19?
A3: The intended therapeutic effect of ENPP1-IN-19 is the activation of the STING pathway. However, excessive or systemic STING activation can lead to adverse effects:
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Systemic Inflammation and Cytokine Storm: Uncontrolled STING activation can trigger a massive release of pro-inflammatory cytokines, such as type I interferons (IFN-α/β), TNF-α, and IL-6, potentially leading to a systemic inflammatory response or "cytokine storm". This is a significant concern for systemically administered STING agonists. However, ENPP1 inhibitors are designed to enhance endogenous, localized cGAMP signaling in the tumor microenvironment, which may mitigate the risk of systemic toxicity compared to direct STING agonists.
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Autoimmunity: Chronic STING activation has been linked to autoimmune diseases.
Q4: Are there any reports on the in vivo toxicity of ENPP1 inhibitors?
A4: While comprehensive toxicology reports for ENPP1-IN-19 are not publicly available, some data from other ENPP1 inhibitors suggest a favorable safety profile. For instance, therapeutic doses of the ENPP1 inhibitor MV-626 reportedly showed no toxicity in mice. Another ENPP1 inhibitor, ISM5939, was reported to have a promising safety margin in 28-day rat and dog studies, with no significant effects on body weight, mortality, hematology, serum chemistry, or gross pathology in mouse models.
Troubleshooting Guides
Issue 1: Signs of Systemic Inflammation (e.g., weight loss, ruffled fur, lethargy)
-
Possible Cause: Excessive STING activation leading to a systemic inflammatory response.
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical first step. Perform a dose-titration study to identify the minimum effective dose with an acceptable safety margin.
-
Dosing Schedule Modification: Consider reducing the frequency of administration (e.g., from once daily to every other day) to allow for pathway downregulation between doses.
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Monitor Inflammatory Markers: Collect blood samples to measure systemic levels of key cytokines such as IFN-β, TNF-α, and IL-6 to quantify the inflammatory response at different doses and time points.
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Clinical Observations: Carefully monitor animal health daily, including body weight, food and water intake, and clinical signs of distress.
-
Issue 2: Suspected Effects on Bone Metabolism (for long-term studies)
-
Possible Cause: On-target inhibition of ENPP1's role in bone mineralization.
-
Troubleshooting Steps:
-
Biomarker Analysis: At the end of the study, collect serum or plasma to analyze bone turnover markers.
-
Bone Formation Markers: Alkaline phosphatase (ALP) and osteocalcin.
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX-I).
-
-
Micro-CT Analysis: Perform micro-computed tomography on femurs or vertebrae to assess bone mineral density (BMD), trabecular bone volume (BV/TV), and other microarchitectural parameters.
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Histopathology: Conduct histological analysis of bone tissue to look for changes in osteoblast and osteoclast numbers and activity.
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Issue 3: Suspected Effects on Glucose Homeostasis
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Possible Cause: On-target modulation of ENPP1's interaction with the insulin signaling pathway.
-
Troubleshooting Steps:
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Glucose Tolerance Test (GTT): Assess the animal's ability to clear a glucose load.
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Insulin Tolerance Test (ITT): Evaluate the systemic response to insulin.
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Fasting Blood Glucose and Insulin: Measure baseline glucose and insulin levels after a short fasting period.
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HOMA-IR Calculation: Use fasting glucose and insulin levels to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) as a surrogate measure of insulin resistance.
-
Data Presentation
Table 1: Representative In Vivo Dosing of ENPP1 Inhibitors in Mouse Cancer Models
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Key Findings | Reference |
| ENPP-1-IN-19 | BALB/c | CT26 Syngeneic | Not specified | Oral | Inhibited tumor growth, induced immune memory | |
| AVA-NP-695 | BALB/c | 4T1 Syngeneic | 1, 3, 6 mg/kg, BID | Oral | Abrogated tumor growth and metastasis | |
| ISM Compound | C57BL/6 | MC38 Syngeneic | 3-30 mpk, BID | Oral | Strong anti-tumor activity in combination with anti-PD-L1 | |
| RBS2418 | C57BL/6 | Hepa1-6, GL261-luc Syngeneic | Not specified | Oral | In vivo antitumor efficacy |
Experimental Protocols
Protocol 1: Formulation and Administration of ENPP1-IN-19
This protocol is a general guideline and should be optimized based on the specific physicochemical properties of ENPP1-IN-19.
Oral Formulation (Suspension)
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Materials:
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ENPP1-IN-19 powder
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Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
-
Procedure:
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Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the addition of CMC. Mix thoroughly until a homogenous suspension is formed.
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Weigh the required amount of ENPP1-IN-19.
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Create a paste by adding a small amount of the vehicle to the ENPP1-IN-19 powder.
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Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
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Prepare fresh daily.
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Administration (Oral Gavage)
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Ensure the animal is properly restrained.
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Gently insert a gavage needle into the esophagus.
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Slowly administer the prepared formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
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Monitor the animal for any signs of distress post-administration.
Protocol 2: Monitoring for Systemic Inflammation
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Procedure:
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Clinical Monitoring: Record body weight, food and water consumption, and clinical signs (posture, fur condition, activity level) daily.
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Blood Collection: Collect blood via tail vein or retro-orbital sinus at baseline and at selected time points post-treatment.
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Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the plasma concentrations of key inflammatory cytokines (IFN-β, TNF-α, IL-6).
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Complete Blood Count (CBC): Analyze whole blood for changes in white blood cell populations.
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Protocol 3: Glucose Tolerance Test (GTT) in Mice
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Procedure:
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Fast mice for 5-6 hours.
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Record baseline blood glucose from a tail snip using a glucometer.
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Administer a 2 g/kg dose of D-glucose via intraperitoneal (IP) injection.
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Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
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Plot glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
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Visualizations
Caption: Mechanism of ENPP1-IN-19 in the cGAS-STING pathway.
Caption: Troubleshooting workflow for observed in vivo toxicity.
References
interpreting unexpected data from Enpp-1-IN-19 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Enpp-1-IN-19 and other Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during your experiments.
Disclaimer: As of the latest available data, specific public information regarding a compound designated "this compound" is limited. This guide will, therefore, detail the mechanism of action and experimental considerations for potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds, including available data for this compound.[1]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts about ENPP1, its role in disease, and the mechanism of action of its inhibitors.
Q1: What is ENPP1 and what is its primary function? A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes.[2][3][4][5] It functions by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP) and, notably, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP). The hydrolysis of ATP produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of bone and soft tissue mineralization.
Q2: Why is ENPP1 a target for cancer immunotherapy? A2: ENPP1 is a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. Cancer cells can produce and secrete cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells. ENPP1 is the primary enzyme responsible for degrading this extracellular cGAMP, thereby dampening the anti-cancer immune response. By inhibiting ENPP1, compounds like this compound aim to increase the concentration of extracellular cGAMP, enhance STING-mediated signaling, and promote a robust anti-tumor immune response.
Q3: What is the mechanism of action for this compound? A3: this compound and other small molecule inhibitors are designed to block the enzymatic activity of ENPP1. This inhibition is typically achieved by binding to the active site of the enzyme, which can be competitive or allosteric, preventing the hydrolysis of its natural substrates like cGAMP and ATP. This leads to two key downstream effects: the accumulation of extracellular cGAMP, which activates the STING pathway in immune cells, and a reduction in the production of immunosuppressive adenosine from ATP hydrolysis.
Q4: What are the potential off-target effects of ENPP1 inhibitors? A4: The most likely off-targets for ENPP1 inhibitors are other members of the ENPP family, such as ENPP2 (autotaxin) and ENPP3. Off-target inhibition of ENPP2 can interfere with lysophosphatidic acid (LPA) signaling, while inhibition of ENPP3 could modulate allergic responses. Additionally, given ENPP1's role in purinergic signaling, off-target effects on P2 purinergic receptors should be considered. It is crucial to perform selectivity profiling to characterize a new inhibitor fully.
Troubleshooting Unexpected Data
This section provides solutions in a question-and-answer format for common problems encountered during experiments with ENPP1 inhibitors.
Q1: I am observing lower than expected potency (high IC50) for this compound in my in vitro enzymatic assay. What are the possible causes? A1: Several factors can contribute to lower than expected potency in an enzymatic assay.
-
Compound Solubility: The inhibitor may have limited solubility in aqueous assay buffers. Ensure the final DMSO concentration is low and consistent, and consider using a non-ionic detergent if precipitation is observed.
-
Enzyme Concentration and Activity: The specific activity of the recombinant ENPP1 enzyme is critical. Verify the enzyme's activity and use a fresh aliquot if necessary.
-
Substrate Concentration: The concentration of the substrate (e.g., cGAMP or ATP) relative to its Michaelis constant (Km) will influence the apparent IC50. Assays should be run with the substrate concentration at or below the Km for competitive inhibitors.
-
Assay Buffer Composition: ENPP1 activity is dependent on divalent cations like Zn²⁺ and Ca²⁺. Ensure your buffer contains optimal concentrations of these ions, as chelating agents like EDTA will inhibit activity. Conversely, high concentrations of ZnCl₂ (e.g., 200 µM) can inhibit downstream components in some luminescence-based assays.
Q2: My cell-based STING pathway activation results are inconsistent or show a weak response to this compound. A2: Inconsistent results in cell-based STING activation assays can be due to several factors:
-
Cell Line ENPP1 Expression: The level of endogenous ENPP1 expression is crucial. Cell lines with low or no ENPP1 will not show a significant response to an ENPP1 inhibitor. Verify ENPP1 expression via qPCR or Western blot.
-
Substrate Availability: The assay relies on endogenous or exogenous cGAMP. If cells do not produce sufficient cGAMP, you may need to add a suboptimal concentration of exogenous 2'3'-cGAMP to the culture.
-
Inhibitor Cell Permeability: Some ENPP1 inhibitors are cell-impermeable and designed to inhibit extracellular ENPP1. Ensure your assay is designed to measure the inhibition of extracellular activity if using such a compound.
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Downstream Pathway Integrity: The entire cGAS-STING signaling pathway (including cGAS, STING, TBK1, IRF3) must be functional in your chosen cell line.
Q3: I am observing significant cell toxicity or death after treating cells with this compound. A3: High levels of cell death can be caused by several factors:
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High Inhibitor Concentration: This is the most common cause of toxicity. Perform a dose-response experiment using a wide range of concentrations to determine the optimal, non-toxic working concentration.
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Prolonged Incubation Time: Continuous exposure may be toxic. Conduct a time-course experiment to find the optimal exposure duration.
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Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) should ideally be kept below 0.1% and not exceed 0.5%. Always include a vehicle control.
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Off-Target Effects: The inhibitor may be hitting other cellular targets essential for viability. A broad kinase screening panel or testing against other ENPP family members can help identify potential off-target interactions.
Q4: My in vitro enzymatic assay results do not correlate with my cell-based assay results. A4: Discrepancies between biochemical and cellular assays can arise from:
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Cellular Uptake and Efflux: The inhibitor may not efficiently cross the cell membrane or could be actively pumped out by efflux transporters.
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Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
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Protein Binding: The inhibitor can bind to proteins in the cell culture serum, reducing its effective concentration.
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Target Engagement: It is crucial to confirm that the inhibitor is binding to ENPP1 in the cellular context using assays like the cellular thermal shift assay (CETSA).
Quantitative Data Summary
The following tables summarize known properties of this compound and other relevant ENPP1 inhibitors for comparison.
Table 1: Potency of Various Small-Molecule Inhibitors Against ENPP1
| Inhibitor Name | Target/Assay Type | Potency (IC50 or Ki) | Reference |
|---|---|---|---|
| This compound | ENPP1 / cGAMP Hydrolysis | IC50: 68 nM | |
| Enpp-1-IN-16 (compound 54) | ENPP1 / Biochemical Assay | IC50: 1 - 10 nM | |
| STF-1084 | ENPP1 / cGAMP-Luciferase Assay | IC50: 149 ± 20 nM | |
| QS1 | ENPP1 / cGAMP-Luciferase Assay | IC50: 1.59 ± 0.07 µM | |
| ENPP1 inhibitor C | Cell-free enzymatic | IC50 = 0.26 µM |
| AVA-NP-695 | Enzymatic (p-Nph-5′-TMP) | IC50: 14 ± 2 nM | |
Table 2: Kinetic Parameters of Substrate Hydrolysis by ENPP1
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|
| 2'3'-cGAMP | 15 | 4 |
| ATP | 20 | 12 | |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: ENPP1 hydrolyzes extracellular cGAMP, negatively regulating the STING pathway.
Experimental Workflow Diagram
Caption: General workflow for screening and characterizing ENPP1 inhibitors.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting ENPP1 inhibitor cell-based assays.
Experimental Protocols
Detailed protocols are essential for reproducible results. The following are general methodologies adapted from published research.
Protocol 1: In Vitro ENPP1 Fluorescence-Based Inhibition Assay
This protocol is a general method to determine the IC50 of an inhibitor against recombinant ENPP1 enzyme.
Materials:
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Recombinant human ENPP1 enzyme
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ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-9.0, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)
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Fluorogenic Substrate (e.g., Tokyo Green™-mAMP or a substrate for a coupled-enzyme luciferase assay)
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This compound or other test compound dissolved in DMSO
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Known ENPP1 Inhibitor (Positive Control)
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DMSO (Vehicle Control)
-
96-well or 384-well black, low-adhesion microplates
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Fluorescence Plate Reader (e.g., Excitation/Emission = 485/520 nm for Tokyo Green™)
Procedure:
-
Reagent Preparation: Prepare fresh ENPP1 Assay Buffer and keep it on ice. Dilute the ENPP1 enzyme to the desired working concentration (e.g., 100-500 pM) in cold Assay Buffer. Prepare the fluorogenic substrate at its working concentration.
-
Compound Plating: Create a serial dilution of this compound in DMSO. Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, and vehicle control to the wells of the microplate.
-
Enzyme Addition and Pre-incubation: Add the diluted ENPP1 enzyme solution to all wells except for the "no enzyme" control. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells. Mix gently on an orbital shaker.
-
Incubation: Incubate the plate at room temperature or 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro STING Pathway Activation in THP-1 Cells
This protocol describes how to measure the activation of the STING pathway in THP-1 monocytes following treatment with an ENPP1 inhibitor.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol
-
This compound (dissolved in DMSO)
-
2'3'-cGAMP (optional, for co-treatment)
-
Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers/probes for IFNB1 mRNA)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
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(Optional) cGAMP Co-treatment: To ensure substrate availability for ENPP1, add a suboptimal concentration of exogenous 2'3'-cGAMP to the wells.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.
-
Endpoint Measurement:
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β according to the manufacturer's protocol.
-
For qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to analyze the expression of STING target genes (e.g., IFNB1, CXCL10).
-
-
Data Analysis: Normalize the data to the vehicle control and plot the fold-change in IFN-β production or gene expression against the inhibitor concentration.
Protocol 3: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine potential cytotoxicity of the inhibitor.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration.
References
how to control for vehicle effects in Enpp-1-IN-19 in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for vehicle effects in in vivo studies using the ENPP1 inhibitor, Enpp-1-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: While the specific vehicle used in the initial preclinical studies of this compound has not been publicly detailed, a common and effective approach for orally administering poorly water-soluble compounds like this compound involves a co-solvent system. Based on its solubility in DMSO and established practices, a recommended starting point is a formulation containing DMSO, polyethylene glycol 300 (PEG300), and Tween 80 in a saline or water base. A vehicle consisting of 50% DMSO, 40% PEG300, and 10% ethanol has also been shown to be well-tolerated for oral gavage in mice for other poorly soluble compounds. It is crucial to always include a vehicle-only control group in your study to accurately assess the effects of the vehicle itself.[1]
Q2: What are the potential side effects of the vehicle, and how can I monitor for them?
A2: The components of co-solvent vehicles can have their own biological effects. DMSO can cause localized irritation and, at higher concentrations, may have anti-inflammatory and analgesic properties.[2] PEG300 is generally considered to have low toxicity, but long-term administration at high doses could potentially lead to kidney and liver issues.[3] Tween 80 is a surfactant used to improve solubility and can cause hypersensitivity reactions in some instances.
Monitor your animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and signs of gastrointestinal distress. For longer-term studies, consider including satellite groups for interim necropsy and histopathological analysis of key organs.
Q3: My this compound is precipitating out of the vehicle. What can I do?
A3: Precipitation can be a significant issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure complete initial dissolution: Make sure the this compound is fully dissolved in DMSO before adding other vehicle components. Gentle warming and vortexing can aid this process.
-
Optimize the co-solvent ratio: You may need to adjust the percentages of DMSO, PEG300, and Tween 80. A higher percentage of DMSO and PEG300 can improve solubility.
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Prepare fresh daily: To minimize the risk of precipitation over time, it is best to prepare the dosing solution fresh each day.
-
Sonication: Brief sonication of the final formulation can help to create a more uniform suspension if some precipitation is unavoidable.
Q4: How do I properly administer the vehicle and this compound via oral gavage?
A4: Proper oral gavage technique is essential to prevent injury to the animal and ensure accurate dosing. Use a flexible plastic or ball-tipped stainless steel gavage needle of the appropriate size for your animals. Ensure the animal is properly restrained to prevent movement. The needle should be inserted gently along the roof of the mouth and into the esophagus. Do not force the needle. Administer the solution slowly to avoid regurgitation and aspiration. Always have your oral gavage technique approved by your institution's animal care and use committee.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Animal Distress or Weight Loss in Vehicle Control Group | Vehicle toxicity | Reduce the concentration of DMSO in the formulation. Consider alternative co-solvents or a suspension-based formulation. Conduct a pilot study with different vehicle compositions to determine the maximum tolerated dose. |
| Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Data | Incomplete drug dissolution or precipitation in the gut | Ensure the compound is fully dissolved in the vehicle before dosing. Prepare fresh dosing solutions daily. Consider using a surfactant like Tween 80 to improve stability in the gastrointestinal tract. |
| Gavage-related complications (e.g., aspiration, esophageal injury) | Improper gavage technique or incorrect needle size | Ensure all personnel are properly trained in oral gavage. Use appropriately sized, flexible, or ball-tipped gavage needles. Observe animals closely after dosing for any signs of respiratory distress. |
| Precipitation of this compound during formulation | Poor solubility in the chosen vehicle composition | Increase the proportion of the primary solvent (DMSO) and co-solvent (PEG300). Use gentle heating and vortexing to aid dissolution. Prepare a fresh formulation immediately before use. |
Quantitative Data Summary
The following table summarizes the properties and typical concentration ranges of common vehicle components for oral administration in mice.
| Vehicle Component | Function | Typical Concentration Range (in final formulation) | Known Potential Side Effects |
| DMSO (Dimethyl Sulfoxide) | Primary solvent for poorly soluble compounds | 2-10% (up to 50% in some reported cases) | Local irritation, anti-inflammatory effects, potential for neurotoxicity at high doses.[2] |
| PEG300 (Polyethylene Glycol 300) | Co-solvent, viscosity modifier | 30-40% | Low toxicity, but potential for kidney and liver effects with chronic high doses.[3] |
| Tween 80 (Polysorbate 80) | Surfactant, emulsifier | 1-5% | Generally well-tolerated, but can cause hypersensitivity reactions. |
| Saline (0.9% NaCl) | Aqueous base | To final volume | Generally non-toxic and isotonic. |
| Ethanol | Co-solvent | 5-10% | Potential for sedative effects and local irritation at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for Oral Gavage
This protocol describes the preparation of a common co-solvent vehicle suitable for many poorly soluble compounds, which can be adapted for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube to achieve a concentrated stock solution (e.g., 100 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) may be used if necessary.
-
In a separate sterile conical tube, add the required volume of PEG300.
-
While vortexing the PEG300, slowly add the this compound/DMSO stock solution.
-
Add the required volume of Tween 80 to the mixture and continue to vortex.
-
Finally, add the required volume of sterile saline to reach the final desired concentration and volume. Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the final formulation for any precipitation before administration.
Example Formulation (for a final concentration of 10 mg/mL):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol 2: Vehicle-Only Control Group Administration
It is imperative to include a control group that receives the vehicle without the active compound.
Procedure:
-
Prepare the vehicle using the exact same procedure and proportions of DMSO, PEG300, Tween 80, and saline as the drug-treated group, but without adding this compound.
-
Administer the vehicle to the control group of animals using the same volume, route, and dosing schedule as the experimental group.
-
Monitor the vehicle control group for any signs of toxicity or adverse effects. This will allow you to distinguish the effects of the vehicle from the effects of this compound.
Visualizations
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
References
validating the specificity of Enpp-1-IN-19 for ENPP1 over other phosphodiesterases
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the specificity of the ENPP1 inhibitor, Enpp-1-IN-19, against other phosphodiesterases. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency for ENPP1?
A1: this compound is an orally active and potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). It has been shown to inhibit the hydrolysis of 2',3'-cGAMP by ENPP1 with an IC50 value of 68 nM.[1][2]
Q2: Why is it crucial to validate the specificity of this compound against other phosphodiesterases?
A2: Validating the specificity of any enzyme inhibitor is critical to ensure that its biological effects are due to the modulation of the intended target and not from off-target interactions. The phosphodiesterase (PDE) superfamily has many members with structural similarities in their catalytic domains, increasing the likelihood of cross-reactivity. Off-target inhibition can lead to misleading experimental results and potential toxicities.[3][4]
Q3: What are the most likely off-targets for an ENPP1 inhibitor like this compound?
A3: The most probable off-targets for ENPP1 inhibitors are other members of the ENPP family, namely ENPP2 (autotaxin) and ENPP3, due to their structural homology.[3] Additionally, since ENPP1 is involved in purinergic signaling by hydrolyzing ATP, it is also advisable to assess for any effects on purinergic receptors (e.g., P2X and P2Y receptors).
Q4: Is there publicly available data on the selectivity of this compound against a panel of phosphodiesterases?
A4: As of the latest available information, a comprehensive selectivity profile of this compound against a broad panel of phosphodiesterases has not been detailed in the primary publication's abstract. Therefore, it is highly recommended that researchers perform their own selectivity profiling to fully characterize this inhibitor in their experimental systems.
Troubleshooting Guide: Assessing Inhibitor Specificity
This section addresses common issues that may arise during the experimental validation of this compound specificity.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for ENPP1 | Enzyme instability, substrate degradation, incorrect buffer composition, or temperature fluctuations. | Ensure proper storage and handling of the ENPP1 enzyme. Prepare fresh substrate solutions for each experiment. Verify that the assay buffer contains the necessary divalent cations (e.g., Mg²⁺, Zn²⁺) and is at the optimal pH. Maintain a consistent temperature during the assay. |
| High background signal in the assay | Contaminated reagents, non-enzymatic substrate hydrolysis. | Use high-purity reagents and prepare fresh solutions. Run a no-enzyme control to determine the rate of spontaneous substrate degradation and subtract this from the experimental values. |
| Discrepancy between in vitro and cellular assay results | Poor cell permeability of the inhibitor, presence of efflux pumps, or inhibitor metabolism within the cell. | Assess the cell permeability of this compound. Use efflux pump inhibitors to determine if they potentiate the inhibitor's effect. Analyze potential metabolic breakdown of the inhibitor by cellular enzymes. |
| Unexpected cellular phenotypes | Off-target effects of the inhibitor. | Perform a broad screen of the inhibitor against a panel of related enzymes, such as other phosphodiesterases and purinergic receptors. Use structurally unrelated ENPP1 inhibitors as controls to see if they produce the same phenotype. |
Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling of this compound
This protocol outlines a general method for determining the IC50 values of this compound against a panel of phosphodiesterases.
Materials:
-
Recombinant human ENPP1, ENPP2, ENPP3, and other desired phosphodiesterases.
-
This compound
-
Appropriate substrates for each enzyme (e.g., 2',3'-cGAMP for ENPP1, ATP for other ENPPs, specific substrates for other PDEs).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂).
-
A suitable detection kit to measure the product of the enzymatic reaction (e.g., AMP-Glo™ Assay System).
-
96-well or 384-well assay plates.
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant enzymes to their optimal concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound to the wells of the assay plate.
-
Add the diluted enzyme to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the enzymatic reaction and measure the amount of product formed using the detection kit as per the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
Summarize the IC50 values in a table for easy comparison of the inhibitor's potency against different phosphodiesterases.
| Enzyme | This compound IC50 (nM) |
| ENPP1 | 68 |
| ENPP2 | To be determined |
| ENPP3 | To be determined |
| PDE1 | To be determined |
| PDE2 | To be determined |
| ... | To be determined |
Note: This table should be populated with experimentally determined values.
Visualizing Key Processes
To aid in understanding the experimental workflow and the relevant biological pathway, the following diagrams are provided.
Caption: Workflow for determining the selectivity of this compound.
Caption: The cGAS-STING signaling pathway and the role of ENPP1.
References
Validation & Comparative
A Comparative Efficacy Analysis of Enpp-1-IN-19 and Other Investigational ENPP1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ENPP1 inhibitor, Enpp-1-IN-19, against other emerging inhibitors targeting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This analysis is supported by available preclinical data to inform research and development decisions in the field of immuno-oncology.
The inhibition of ENPP1 has emerged as a promising therapeutic strategy, primarily due to its role as a negative regulator of the cGAS-STING signaling pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses against cancer. The inhibitors detailed in this guide are being investigated for their potential to block this activity, thereby restoring STING-mediated anti-tumor immunity.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of this compound and other selected ENPP1 inhibitors. The data, presented as IC50 and Ki values, provide a snapshot of the biochemical and cell-based inhibitory activities of these compounds.
Table 1: Biochemical Inhibitory Potency of ENPP1 Inhibitors
| Inhibitor | Target/Assay | IC50 (nM) | Ki (nM) |
| This compound | ENPP1 (cGAMP hydrolysis) | 68[1][2] | - |
| Enpp-1-IN-20 | ENPP1 | 0.09[3] | - |
| STF-1623 | human ENPP1 | 0.6[4] | < 2[5] |
| mouse ENPP1 | 0.4 | 16 | |
| ZX-8177 | ENPP1 (biochemical) | 9.5 | - |
| TXN10128 | ENPP1 (cGAMP substrate) | 4 | - |
| ISM5939 | ENPP1 (cGAMP degradation) | 0.63 | - |
| SR-8541A | hENPP1 | 3.6 | 1.9 |
| ENPP1 | 1.4 | - | |
| Enpp-1-IN-14 | recombinant human ENPP-1 | 32.38 | - |
| ENPP1 Inhibitor C | ENPP1 (cell-free) | 260 | - |
Table 2: Cell-Based Inhibitory Potency of ENPP1 Inhibitors
| Inhibitor | Cell Line/Assay | IC50 (nM) | EC50 (nM) |
| This compound | 293T cGAS ENPP1-/- (cGAMP export) | 68 | - |
| Enpp-1-IN-20 | Cell-based assay | 8.8 | - |
| ZX-8177 | MDA-MB-231 | 11 | 0.015 (IFN-β1 production) |
| ISM5939 | MDA-MB-231 | - | 330 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.
Caption: A generalized workflow for an in vitro ENPP1 inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ENPP1 inhibitors.
ENPP1 Enzyme Activity Assay (Biochemical)
This assay quantifies the potency of a compound in inhibiting the enzymatic activity of ENPP1.
-
Objective: To determine the IC50 value of an inhibitor against purified ENPP1 enzyme.
-
Materials:
-
Recombinant human or mouse ENPP1.
-
Substrate: 2'3'-cGAMP (can be radiolabeled, e.g., [³²P]-cGAMP, or unlabeled). Alternatively, a colorimetric substrate like p-nitrophenyl thymidine 5′-monophosphate or a fluorogenic substrate can be used.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4-9.5), containing MgCl₂, and ZnCl₂.
-
Test inhibitors (e.g., this compound) and control compounds.
-
Detection reagents appropriate for the chosen substrate (e.g., scintillation fluid for radiolabeled substrates, or a plate reader for colorimetric/fluorometric assays).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the recombinant ENPP1 enzyme to each well containing the inhibitor dilutions and a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or NaOH).
-
Quantify the amount of product formed. For [³²P]-cGAMP, this can be done using thin-layer chromatography (TLC) followed by autoradiography. For colorimetric or fluorometric substrates, a plate reader is used to measure the change in absorbance or fluorescence.
-
-
Data Analysis:
-
The percentage of ENPP1 activity is calculated for each inhibitor concentration relative to the no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular cGAMP Hydrolysis Assay
This assay measures the ability of an inhibitor to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.
-
Objective: To determine the cell-based IC50 of an inhibitor.
-
Materials:
-
A host cell line that does not express ENPP1 (e.g., 293T ENPP1-/-) transfected to express human or mouse ENPP1.
-
Cell culture medium and supplements.
-
2'3'-cGAMP.
-
Test inhibitors.
-
Method for quantifying cGAMP (e.g., ELISA, LC-MS/MS, or a reporter cell line).
-
-
Procedure:
-
Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor for a short pre-incubation period.
-
Add a known concentration of exogenous 2'3'-cGAMP to the cell culture medium.
-
Incubate for a set period to allow for ENPP1-mediated hydrolysis of the extracellular cGAMP.
-
Collect the cell culture supernatant.
-
Quantify the remaining concentration of cGAMP in the supernatant using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration compared to the untreated control.
-
The IC50 value is determined by plotting the percentage of inhibition of cGAMP hydrolysis against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of ENPP1 inhibitors in a living organism.
-
Objective: To assess the ability of an ENPP1 inhibitor to suppress tumor growth in a syngeneic mouse model.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
A syngeneic tumor cell line (e.g., MC38, CT26, or 4T1).
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers for measuring tumor volume.
-
-
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the ENPP1 inhibitor and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry to assess immune cell infiltration).
-
-
Data Analysis:
-
Calculate tumor volume for each mouse at each time point.
-
Compare the average tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
This guide serves as a comparative resource for understanding the efficacy of this compound in the context of other ENPP1 inhibitors. The provided data and protocols offer a framework for the continued evaluation of these promising therapeutic agents.
References
A Head-to-Head Comparison of ENPP-1 Inhibition and Direct STING Agonism for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway has emerged as a critical nexus in the innate immune response to cancer. Its activation can trigger potent anti-tumor immunity, making it a highly attractive target for therapeutic intervention. Two primary strategies have gained prominence: indirect activation via inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and direct activation using STING agonists. This guide provides an objective, data-driven comparison of these two approaches, focusing on the performance of the ENPP1 inhibitor Enpp-1-IN-19 and representative STING agonists.
Executive Summary
| Feature | This compound (ENPP1 Inhibition) | STING Agonists |
| Mechanism of Action | Indirect STING pathway activation | Direct STING protein activation |
| Mode of Action | Prevents degradation of endogenous, tumor-derived 2'3'-cGAMP | Mimics endogenous 2'3'-cGAMP to directly bind and activate STING |
| Therapeutic Rationale | Amplify a naturally occurring anti-tumor signal in the tumor microenvironment (TME) | Induce a potent, de novo immune response within the TME |
| Potential Advantages | Potentially more physiological and controlled activation, better safety profile | Potent and rapid induction of Type I interferons and pro-inflammatory cytokines |
| Potential Disadvantages | Efficacy is dependent on endogenous cGAMP production by tumor cells | Risk of systemic cytokine release, potential for T-cell apoptosis at high doses, modest clinical efficacy to date[1][2] |
Mechanism of Action: Two Paths to STING Activation
The fundamental difference between ENPP1 inhibitors and STING agonists lies in their approach to activating the STING pathway.
ENPP1 Inhibition: Unleashing the Endogenous Signal
ENPP1 is a key negative regulator of the cGAS-STING pathway.[3][4] It is a transmembrane glycoprotein that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger that activates STING.[3] Many cancer cells, due to genomic instability, produce and release cGAMP into the tumor microenvironment. ENPP1 acts as an immune checkpoint by degrading this cGAMP before it can activate STING in adjacent immune cells, thus dampening the anti-tumor immune response.
ENPP1 inhibitors, such as this compound, block the enzymatic activity of ENPP1. This prevents the degradation of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in immune cells like dendritic cells. This, in turn, drives the production of type I interferons (IFNs) and other pro-inflammatory cytokines, fostering a T-cell-inflamed or "hot" tumor microenvironment.
Figure 1. ENPP1 inhibition pathway.
Direct STING Agonism: Forcing the Immune Response
STING agonists are molecules designed to directly bind to and activate the STING protein, bypassing the need for endogenous cGAMP. These can be cyclic dinucleotides (CDNs) that mimic the natural ligand or non-CDN small molecules. Upon binding, the agonist induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates the downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the robust production of Type I IFNs.
Figure 2. Direct STING agonist pathway.
Quantitative Data: A Performance Snapshot
The following tables summarize key quantitative data for this compound and representative STING agonists based on available preclinical data. It is important to note that publicly available data for this compound is limited, and data for other potent ENPP1 inhibitors is included for a broader comparison.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | ENPP1 | cGAMP Hydrolysis | 68 nM | |
| Enpp-1-IN-20 | ENPP1 | Biochemical Assay | 0.09 nM | |
| Enpp-1-IN-20 | ENPP1 | Cell-Based Assay | 8.8 nM | |
| ADU-S100 (CDN) | STING | Reporter Assay | ~1-5 µM (human) | |
| SNX281 (non-CDN) | STING | Reporter Assay | ~200 nM (human) |
Table 2: In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Models)
| Compound/Strategy | Mouse Model | Dosing Regimen | Outcome |
| ENPP1 Inhibition | 4T1 Breast Cancer | Systemic | Retarded tumor growth. |
| ENPP1 Knockout | Pancreatic Cancer | N/A (Genetic) | Slowed tumor growth and enhanced radiation therapy efficacy. |
| ADU-S100 | B16 Melanoma | Intratumoral | Induced tumor-specific CD8+ T cells and tumor clearance. |
| SNX281 | CT26 Colon Cancer | Intravenous | Single-dose tumor elimination and durable immune memory. |
Table 3: Cytokine Induction Profile
| Stimulus | Cell Type | Key Cytokines Induced |
| ENPP1 Inhibition | Co-culture | IFN-β, TNF-α, IL-6 (dependent on endogenous cGAMP) |
| STING Agonists | PBMCs, Dendritic Cells | High levels of IFN-β, IFN-α, TNF-α, IL-6, IL-10. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these two therapeutic strategies.
1. Recombinant ENPP1 Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against the ENPP1 enzyme.
-
Objective: To measure the direct inhibitory potency of a compound on ENPP1's ability to hydrolyze a substrate.
-
Materials:
-
Recombinant human ENPP1 (rENPP1).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂.
-
Substrate: 2'3'-cGAMP.
-
Test Compound (e.g., this compound) serially diluted in DMSO.
-
Detection System: Transcreener® AMP²/GMP² Assay Kit, which detects AMP/GMP produced from cGAMP hydrolysis via fluorescence polarization.
-
-
Procedure:
-
In a 384-well plate, add rENPP1 (e.g., 100-200 pM final concentration) to wells containing serially diluted test compound or vehicle control (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 2'3'-cGAMP substrate (at a concentration near its Km, e.g., 5 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of AMP/GMP produced using the Transcreener detection reagents according to the manufacturer's protocol.
-
Calculate percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Figure 3. Workflow for ENPP1 enzymatic assay.
2. Cellular STING Activation Assay
This protocol measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation or a STING agonist to directly activate STING in a cellular context.
-
Objective: To quantify STING pathway activation downstream of compound treatment.
-
Materials:
-
THP1-Dual™ KI-hSTING reporter cells (contain an IRF-inducible secreted luciferase reporter).
-
Cell Culture Medium: RPMI 1640, 10% FBS, Penicillin-Streptomycin.
-
Test Compounds: this compound and a model STING agonist.
-
Stimulant: 2'3'-cGAMP (for ENPP1 inhibitor testing).
-
Luciferase detection reagent (e.g., QUANTI-Luc™).
-
Luminometer.
-
-
Procedure:
-
Seed THP1-Dual™ cells in a 96-well plate (~100,000 cells/well) and incubate overnight.
-
For this compound: Pre-treat cells with the inhibitor at various concentrations for 1-2 hours. Then, stimulate with a suboptimal concentration of exogenous 2'3'-cGAMP.
-
For STING Agonist: Treat cells with the agonist at various concentrations.
-
Include appropriate controls (untreated, cGAMP only, inhibitor only).
-
Incubate for 18-24 hours at 37°C.
-
Collect supernatant and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Determine the EC₅₀ value for the STING agonist or the potentiation effect of the ENPP1 inhibitor.
-
3. Cytokine Profiling Assay
This assay quantifies the profile of cytokines secreted by immune cells following treatment.
-
Objective: To measure the levels of key pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in cell culture supernatants.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Test compounds and stimulants as in the STING activation assay.
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based Bio-Plex assay or Cytometric Bead Array).
-
Flow cytometer or Luminex analyzer.
-
-
Procedure:
-
Isolate and culture PBMCs in a 96-well plate.
-
Treat cells with test compounds as described above for 24 hours.
-
Collect cell culture supernatants.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Acquire data on a compatible instrument and analyze using the provided software to determine the concentration of each cytokine.
-
4. In Vivo Anti-Tumor Efficacy Study
This protocol assesses the anti-tumor activity of the compounds in a syngeneic mouse tumor model.
-
Objective: To evaluate the in vivo efficacy of the test compounds in reducing tumor growth.
-
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer).
-
Test compounds formulated for in vivo administration (e.g., this compound for oral gavage, STING agonist for intratumoral or intravenous injection).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject ~1 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish to an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound, STING agonist, combination therapies).
-
Treatment Administration: Administer the compounds according to a predefined schedule. For example, daily oral gavage for this compound or intermittent intratumoral injections for a STING agonist.
-
Monitoring: Measure tumor volume every 2-3 days and monitor animal body weight and general health.
-
Endpoint: At the end of the study, tumors can be excised for downstream analysis (e.g., immune cell infiltration by flow cytometry or IHC).
-
Data Analysis: Plot mean tumor volume over time for each group to compare efficacy.
-
Conclusion
Both ENPP1 inhibitors and direct STING agonists represent promising strategies for activating the cGAS-STING pathway for cancer immunotherapy.
-
This compound and other potent ENPP1 inhibitors offer a novel, indirect approach. By preventing the degradation of naturally produced cGAMP, they may provide a more controlled and localized activation of STING signaling within the tumor microenvironment, potentially leading to a better safety profile. The efficacy of this approach, however, relies on the tumor's intrinsic ability to produce cGAMP.
-
STING agonists provide a direct and potent method to kickstart an anti-tumor immune response, independent of endogenous cGAMP levels. While preclinical data, particularly for systemically available non-CDN agonists, shows impressive single-agent activity, clinical translation has been challenging, with concerns about systemic toxicity and modest efficacy.
The choice between these strategies may ultimately depend on the specific tumor context, including the level of ENPP1 expression and the baseline immunogenicity of the tumor. Furthermore, combination therapies, such as pairing either approach with checkpoint inhibitors, hold significant promise for overcoming resistance and improving patient outcomes. Continued research and well-designed clinical trials will be essential to fully elucidate the therapeutic potential of modulating this powerful innate immune pathway.
References
The Synergistic Potential of Enpp-1-IN-19 with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of ENPP-1 inhibitors, exemplified by Enpp-1-IN-19, with conventional chemotherapy. The guide delves into the underlying mechanism of action, presents available preclinical data for analogous compounds, and contrasts this therapeutic strategy with other emerging combination therapies, including STING agonists and ATR inhibitors.
Executive Summary
The combination of ENPP1 inhibitors with chemotherapy presents a promising strategy to enhance anti-tumor efficacy. By blocking ENPP1, these inhibitors prevent the degradation of cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway. Chemotherapy-induced DNA damage leads to the production of cytosolic cGAMP by cancer cells. The synergistic effect arises from the ENPP1 inhibitor-mediated amplification of this cGAMP signal, leading to a more robust STING-dependent anti-tumor immune response. Preclinical data on the ENPP1 inhibitor ZX-8177, a compound with a similar mechanism to this compound, demonstrates significant tumor growth inhibition when combined with conventional chemotherapeutic agents. This guide provides a comparative analysis of this approach against other combination strategies, offering insights into the experimental validation and potential of these novel cancer therapies.
Mechanism of Action: ENPP1 Inhibition and Chemotherapy Synergy
The primary mechanism underpinning the synergy between ENPP1 inhibitors and chemotherapy lies in the potentiation of the cGAS-STING pathway.[1][2]
-
Chemotherapy-Induced DNA Damage: Many chemotherapeutic agents, such as cisplatin and doxorubicin, induce DNA damage in cancer cells. This damage can lead to the release of double-stranded DNA (dsDNA) into the cytoplasm.
-
cGAS Activation and cGAMP Synthesis: The cytosolic dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP).[3]
-
ENPP1-mediated cGAMP Degradation: Cancer cells often overexpress the ectoenzyme ENPP1 on their surface. ENPP1 hydrolyzes and degrades extracellular cGAMP, effectively dampening the anti-tumor immune response.[3]
-
This compound Action: this compound and similar ENPP1 inhibitors block the enzymatic activity of ENPP1. This prevents the degradation of cGAMP, leading to its accumulation in the tumor microenvironment.
-
STING Pathway Activation and Anti-Tumor Immunity: The increased concentration of cGAMP activates the STING protein on adjacent immune cells, such as dendritic cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.[4]
Caption: Synergistic mechanism of this compound and chemotherapy.
Comparative Performance Data
While specific preclinical data for this compound in combination with chemotherapy is not yet publicly available, studies on the structurally similar ENPP1 inhibitor, ZX-8177, provide valuable insights into the potential efficacy of this combination approach.
| Therapy | Agent(s) | Cancer Model | Efficacy Metric | Result | Reference |
| ENPP1 Inhibitor Combination | ZX-8177 + Mitomycin C | CT-26 (Colon Carcinoma) | Tumor Growth Inhibition (TGI) | Synergistic anti-tumor efficacy observed | |
| ZX-8177 + Cisplatin | 4T1 (Breast Cancer), Pan02 (Pancreatic Cancer) | Tumor Growth Inhibition (TGI) | Synergistic anti-tumor efficacy observed | ||
| ZX-8177 + Radiation | Pan02 (Pancreatic Cancer) | Tumor Growth Inhibition (TGI) | 100% (Combination) vs. 78.5% (Radiation alone) | ||
| ATR Inhibitor Combination | Elimusertib + Cisplatin | Advanced Solid Tumors (Phase I Trial) | Objective Response Rate | 10% (1 partial response out of 10 evaluable patients) | |
| Elimusertib + Cisplatin/Carboplatin | Bladder and NSCLC cell lines | In vitro synergy | Synergistic effects demonstrated | ||
| STING Agonist Combination | STING Agonist + Carboplatin + anti-PD-1 | ID8-Trp53-/- (Ovarian Cancer) | Survival | Longest survival in the triple combination group | |
| SB11285 + Cyclophosphamide | Preclinical models | Tumor Growth Inhibition | Synergistic effect observed |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic cytotoxic effect of an ENPP1 inhibitor (e.g., this compound) in combination with a chemotherapeutic agent (e.g., doxorubicin) on a cancer cell line with high ENPP1 expression (e.g., MDA-MB-231).
Methodology:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of the ENPP1 inhibitor and doxorubicin in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of the ENPP1 inhibitor and doxorubicin, both alone and in combination, for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone. Analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Caption: In vitro synergy assessment workflow.
In Vivo Efficacy Study: Syngeneic Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of an ENPP1 inhibitor in combination with chemotherapy in a syngeneic mouse model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a murine cancer cell line (e.g., 4T1 breast cancer cells) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.
-
Randomization and Treatment Groups: Randomize mice into the following treatment groups:
-
Vehicle control
-
ENPP1 inhibitor alone
-
Chemotherapy alone
-
ENPP1 inhibitor + Chemotherapy
-
-
Drug Administration: Administer the ENPP1 inhibitor (e.g., oral gavage) and chemotherapy (e.g., intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight at regular intervals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: In vivo combination therapy workflow.
Comparison with Alternative Combination Strategies
STING Agonists
Directly activating the STING pathway with STING agonists is another promising immuno-oncology strategy.
-
Mechanism: STING agonists mimic cGAMP and directly activate STING, bypassing the need for cGAS activation.
-
Synergy with Chemotherapy: Chemotherapy can enhance the efficacy of STING agonists by inducing immunogenic cell death and releasing tumor antigens, which can then be presented to the immune system.
-
Comparison to ENPP1 Inhibitors: While both approaches converge on STING activation, ENPP1 inhibitors act by preserving the endogenously produced cGAMP signal, which may offer a more localized and potentially less toxic activation of the pathway compared to systemic administration of a STING agonist.
ATR Inhibitors
Ataxia Telangiectasia and Rad3-related (ATR) inhibitors are a class of drugs that target the DNA damage response (DDR) pathway.
-
Mechanism: ATR is a key kinase that is activated in response to DNA damage and replication stress. ATR inhibitors block this signaling, preventing cancer cells from repairing DNA damage induced by chemotherapy.
-
Synergy with Chemotherapy: By preventing DNA repair, ATR inhibitors can sensitize cancer cells to the DNA-damaging effects of chemotherapies like cisplatin.
-
Comparison to ENPP1 Inhibitors: The synergy with ATR inhibitors is primarily based on enhancing the direct cytotoxic effects of chemotherapy on cancer cells. In contrast, the synergy with ENPP1 inhibitors is immunologically driven, aiming to convert the chemotherapy-induced cell stress into a robust anti-tumor immune response.
Conclusion
The combination of ENPP1 inhibitors, such as this compound, with conventional chemotherapy holds significant promise as a novel cancer therapeutic strategy. The underlying mechanism, which leverages the chemotherapy-induced cGAMP production and amplifies it through ENPP1 inhibition to drive a potent anti-tumor immune response, is well-supported by our current understanding of the cGAS-STING pathway. Preclinical data from analogous compounds demonstrate a clear synergistic effect. Compared to other emerging combination therapies like STING agonists and ATR inhibitors, ENPP1 inhibition offers a unique, immunomodulatory approach to enhancing the efficacy of chemotherapy. Further preclinical studies with this compound are warranted to confirm these synergistic effects and to delineate the optimal chemotherapeutic partners and dosing schedules for future clinical development.
References
Cross-Validation of Enpp-1-IN-19 Activity: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assay platforms for determining the inhibitory activity of Enpp-1-IN-19, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a critical negative regulator of the cGAS-STING innate immune pathway, making its inhibitors promising candidates for cancer immunotherapy. The objective of this guide is to offer a comparative analysis of different methodologies, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate assay for specific research needs.
Introduction to ENPP1 and this compound
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP). The degradation of cGAMP by ENPP1 dampens the STING (Stimulator of Interferon Genes) pathway, which is crucial for initiating an anti-tumor immune response. By inhibiting ENPP1, compounds like this compound can increase the concentration of cGAMP in the tumor microenvironment, leading to enhanced activation of the STING pathway and subsequent anti-tumor immunity. Accurate and reproducible measurement of the potency of ENPP1 inhibitors is therefore essential for their preclinical development.
Data Presentation: Comparative Analysis of ENPP1 Inhibitor Potency
The potency of ENPP1 inhibitors can be influenced by the assay platform and the substrate used. While direct cross-validation data for this compound across multiple platforms is not extensively available in the public domain, the following table summarizes its known inhibitory activity and provides a comparison with other inhibitors, highlighting the results from different assay types.
| Inhibitor | Target | IC50 | Assay Platform/Substrate | Reference |
| This compound | ENPP1 | 68 nM | Not Specified / cGAMP | |
| STF-1084 | ENPP1 | 149 nM | Not Specified / cGAMP | |
| QS1 | ENPP1 | 36 nM | Not Specified / ATP | |
| LCB33 | ENPP1 | 0.9 pM | Colorimetric / pNP-TMP | |
| LCB33 | ENPP1 | 1 nM | Not Specified / cGAMP | |
| Compound 4e | ENPP1 | 188 nM | Enzymatic Assay | [1] |
| Compound 4e | ENPP1 | 732 nM | Cell-based Assay | [1] |
Note: IC50 values can vary significantly based on experimental conditions, including enzyme and substrate concentrations, buffer composition, and pH. The data presented is compiled from various sources and is intended for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of ENPP1 inhibition and the general process of assessing inhibitor activity, the following diagrams are provided.
Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.
Caption: A generalized workflow for an in vitro ENPP1 inhibitor screening assay.
Experimental Protocols: A Comparison of Assay Platforms
Several distinct methodologies can be employed to measure the activity of ENPP1 and the potency of its inhibitors. The choice of platform depends on factors such as the desired throughput, sensitivity, and the physiological relevance of the substrate.
Fluorescence-Based Assays
-
Principle: These assays utilize a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. The increase in fluorescence is directly proportional to enzyme activity. A common fluorogenic substrate is Tokyo Green™-mAMP.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 0.5 mM CaCl₂), recombinant human ENPP1 enzyme, fluorogenic substrate, and a serial dilution of this compound in DMSO.
-
Assay Procedure:
-
In a 384-well black plate, add the assay buffer, followed by the this compound dilutions or DMSO (for control wells).
-
Add the ENPP1 enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™-mAMP).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Transcreener® AMP²/GMP² Assay (Fluorescence Polarization)
-
Principle: This is a competitive immunoassay that directly measures the AMP and GMP produced by ENPP1 from physiological substrates like ATP or cGAMP. In the absence of product, a fluorescent tracer bound to an antibody produces a high fluorescence polarization (FP) signal. The AMP/GMP produced by ENPP1 competes with the tracer for antibody binding, leading to a decrease in the FP signal.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5), recombinant ENPP1, ATP or cGAMP substrate, and this compound dilutions.
-
Assay Procedure:
-
Set up the enzymatic reaction in a 384-well plate with ENPP1, substrate, and varying concentrations of this compound.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Detection: Add the Transcreener® detection mix (AMP/GMP antibody and fluorescent tracer) to each well and incubate for 60-90 minutes at room temperature. Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert the FP signal to the amount of AMP/GMP produced using a standard curve. Calculate the percent inhibition and determine the IC50 value.
-
Colorimetric Assays
-
Principle: These assays typically use a synthetic substrate, such as p-nitrophenyl thymidine 5'-monophosphate (p-NPTMP), which upon hydrolysis by ENPP1, produces a colored product (p-nitrophenol) that can be quantified by measuring absorbance. Alternatively, assays can be designed to measure the inorganic phosphate produced from ATP hydrolysis using reagents like malachite green.
-
Methodology (using p-NPTMP):
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl₂), recombinant ENPP1, p-NPTMP substrate, and this compound dilutions.
-
Assay Procedure:
-
In a 96-well clear plate, add the assay buffer, this compound dilutions, and ENPP1 enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the p-NPTMP substrate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection: Stop the reaction by adding a sodium hydroxide solution. Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on the absorbance values and determine the IC50 of this compound.
-
Conclusion
The selection of an appropriate assay platform for evaluating ENPP1 inhibitors like this compound is a critical decision in the drug discovery process. Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening. The Transcreener® assay provides the advantage of using physiologically relevant substrates like cGAMP and ATP, offering data that may be more translatable to a cellular context. Colorimetric assays, while sometimes less sensitive, can be a cost-effective method for initial screening. It is important to consider that the choice of substrate (e.g., artificial vs. physiological) can significantly impact the measured potency of an inhibitor. Therefore, for a thorough characterization of this compound, cross-validation of its activity using multiple assay platforms with different substrates is highly recommended to ensure a comprehensive understanding of its inhibitory profile.
References
A Comparative Guide to Evaluating Enpp-1-IN-19's Impact on Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Enpp-1-IN-19, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). We objectively compare its performance with other alternatives, supported by experimental data, to assist in the evaluation of its immunomodulatory effects. High ENPP1 expression in tumor tissues is often linked to poor outcomes and resistance to immunotherapy, making its inhibition a promising strategy.[1]
ENPP1 has emerged as a critical innate immune checkpoint.[2] It suppresses anti-tumor immunity through a dual mechanism: firstly, by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway, it dampens a key innate immune response.[3] Secondly, through the hydrolysis of ATP, it contributes to the production of immunosuppressive adenosine in the tumor microenvironment (TME).[4]
Inhibitors like this compound are designed to block these activities, thereby reactivating immune responses.[1] this compound is an orally potent ENPP1 inhibitor that inhibits the hydrolysis of cGAMP with a reported IC50 of 68 nM. Preclinical studies have shown that it can inhibit tumor growth, potentiate type I interferon responses, and induce lasting immune memory in syngeneic mouse models.
Mechanism of Action: Reversing Immune Suppression
ENPP1 inhibitors fundamentally reprogram the tumor microenvironment from an immunosuppressive ("cold") to an immune-active ("hot") state. By blocking ENPP1, these compounds prevent the degradation of extracellular cGAMP, allowing it to activate the STING pathway in resident immune cells, particularly dendritic cells. This activation triggers the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, leading to enhanced antigen presentation and the priming of a robust anti-tumor T-cell response.
Simultaneously, inhibiting ENPP1's role in ATP hydrolysis curtails the production of adenosine, a potent immunosuppressive molecule that impairs the function of T cells and other immune effectors.
Caption: Dual mechanism of ENPP1 inhibition by this compound.
Impact on Key Immune Cell Subsets
The inhibition of ENPP1 orchestrates a broad remodeling of the tumor-immune landscape. While specific quantitative data for this compound's effect on each cell type is not yet publicly detailed, the well-understood mechanism of ENPP1 blockade allows for strong inferences based on preclinical studies of similar inhibitors.
-
Dendritic Cells (DCs): As professional antigen-presenting cells (APCs), DCs are primary targets of extracellular cGAMP. ENPP1 inhibition enhances cGAMP-mediated STING activation in DCs, leading to their maturation, upregulation of co-stimulatory molecules (CD80/CD86), and potent priming of anti-tumor CD8+ T cells. Recent research has identified high ENPP1 expression specifically on CD141high conventional dendritic cells (cDC1), a subset crucial for cross-presentation and anti-tumor immunity.
-
T Cells: A major consequence of ENPP1 inhibition is the increased infiltration and effector function of cytotoxic CD8+ T cells and CD4+ helper T cells within the tumor. This is driven by enhanced DC-mediated priming and a reduction of adenosine-mediated T-cell suppression. Studies with other ENPP1 inhibitors have demonstrated a significant increase in tumor-infiltrating CD4+ and CD8+ T cells, which synergizes with checkpoint blockade therapies like anti-PD-1.
-
Macrophages: The TME is often infiltrated by immunosuppressive, M2-polarized tumor-associated macrophages (TAMs), which highly express ENPP1. ENPP1 inhibition can repolarize these M2-like TAMs towards a pro-inflammatory, anti-tumor M1 phenotype and reduce the infiltration of myeloid-derived suppressor cells (MDSCs).
-
Natural Killer (NK) Cells: The robust production of Type I IFNs resulting from STING activation enhances the cytotoxic activity of NK cells, a critical component of the innate anti-cancer response. ENPP1 inhibition leads to an increase in activated NK cells in the TME.
Quantitative Data & Performance Comparison
Direct, head-to-head comparisons of ENPP1 inhibitors are limited in published literature. However, comparing their biochemical potency provides a valuable benchmark for selecting a tool compound. This compound demonstrates potent, nanomolar-range inhibition of ENPP1.
Table 1: Comparison of In Vitro Potency of Selected ENPP1 Inhibitors
| Compound | Target | Assay Type | Potency (IC50 / Kᵢ) | Reference(s) |
|---|---|---|---|---|
| This compound | ENPP1 | cGAMP Hydrolysis | IC50 = 68 nM | |
| Enpp-1-IN-20 | ENPP1 | Biochemical | IC50 = 0.09 nM | |
| Enpp-1-IN-16 | ENPP1 | Biochemical | IC50 = 1 - 10 nM | |
| Enpp-1-IN-1 | ENPP1 | Biochemical | IC50 = 11 nM | |
| ISM5939 | ENPP1 | Biochemical | Low-nanomolar IC50 | |
| STF-1084 | ENPP1 | cGAMP Hydrolysis (pH 7.4) | Kᵢ = 1.6 µM | |
| SR-8314 | ENPP1 | Biochemical | Kᵢ = 79 nM |
| ENPP1 inhibitor C | ENPP1 | Cell-free | IC50 = 0.26 µM | |
Note: Potency values should be compared with caution as they may be derived from different assay conditions (e.g., substrate used, pH). Lower values indicate higher potency.
Table 2: Template for Presenting In Vivo Immune Cell Modulation Data
This table provides a recommended structure for presenting quantitative data from in vivo studies evaluating the impact of this compound on tumor-infiltrating immune cells, typically analyzed by flow cytometry.
| Immune Cell Subset | Marker | Vehicle Control (% of CD45+) | This compound (% of CD45+) | Fold Change |
| T Cells | ||||
| Cytotoxic T Cells | CD3+ CD8+ | e.g., 5.2 ± 1.1 | e.g., 15.6 ± 2.5 | e.g., 3.0 |
| Activated CTLs | CD3+ CD8+ GZMB+ | e.g., 1.1 ± 0.4 | e.g., 7.5 ± 1.9 | e.g., 6.8 |
| Helper T Cells | CD3+ CD4+ | e.g., 8.1 ± 1.5 | e.g., 12.3 ± 2.1 | e.g., 1.5 |
| Myeloid Cells | ||||
| Total Macrophages | CD11b+ F4/80+ | e.g., 15.0 ± 3.0 | e.g., 14.5 ± 2.8 | e.g., ~1.0 |
| M1 Macrophages | ... F4/80+ CD86+ | e.g., 2.5 ± 0.8 | e.g., 7.0 ± 1.5 | e.g., 2.8 |
| M2 Macrophages | ... F4/80+ CD206+ | e.g., 12.5 ± 2.2 | e.g., 7.5 ± 1.3 | e.g., 0.6 |
| cDC1 | CD11c+ XCR1+ | e.g., 0.5 ± 0.2 | e.g., 1.5 ± 0.4 | e.g., 3.0 |
| NK Cells | ||||
| Activated NK Cells | NK1.1+ CD69+ | e.g., 0.8 ± 0.3 | e.g., 2.4 ± 0.7 | e.g., 3.0 |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
This assay measures the ability of an ENPP1 inhibitor to rescue STING signaling in the presence of extracellular cGAMP.
Caption: Workflow for in vitro STING pathway activation assay.
Methodology:
-
Cell Culture: Seed THP-1 human monocytic cells (or a similar cell line expressing STING) in a 24-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM down to 0.1 nM) in DMSO. Include a DMSO-only vehicle control. The final DMSO concentration in the assay should be ≤0.5%.
-
Treatment: Add the diluted inhibitor or vehicle control to the appropriate wells. To initiate the assay, add a suboptimal concentration of exogenous 2'3'-cGAMP to all wells (except for a no-cGAMP control). This ensures that ENPP1 has a substrate to act upon, making its inhibition measurable.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Protein Level: Harvest the cell culture supernatant. Quantify the concentration of secreted IFN-β and CXCL10 using ELISA or Meso Scale Discovery (MSD) kits.
-
Gene Expression: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of STING target genes, such as IFNB1 and CXCL10, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold-change in cytokine production or gene expression for each inhibitor concentration relative to the control wells that received only cGAMP and vehicle. Plot the results to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
Protocol 2: In Vivo Anti-Tumor Efficacy and Immune Profiling
This protocol outlines a study in a syngeneic mouse model to assess the anti-tumor efficacy of this compound and its effect on the tumor immune infiltrate. The CT26 colon carcinoma model is recommended, as it is known to respond to ENPP1 inhibition and is a suitable model for immuno-oncology studies.
Caption: Workflow for in vivo efficacy and immune profiling study.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each mouse.
-
Treatment Groups: Once tumors reach an average volume of ~100 mm³, randomize mice into treatment cohorts (n=8-10 per group), such as:
-
Group 1: Vehicle (formulation buffer, oral gavage)
-
Group 2: this compound (formulated for oral gavage, administered daily)
-
Group 3: Anti-PD-1 antibody (intraperitoneal injection, e.g., twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody (combination)
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.
-
Endpoint and Tissue Collection: At a pre-determined endpoint (e.g., day 21) or when tumors reach the maximum allowed size, euthanize a subset of mice from each group. Harvest tumors for immune analysis.
-
Immune Profiling by Flow Cytometry:
-
Mechanically and enzymatically dissociate harvested tumors to create single-cell suspensions.
-
Stain cells with a multi-color panel of fluorescently-conjugated antibodies to identify and quantify various immune cell subsets (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, M1/M2 macrophages, DCs, NK cells, and MDSCs).
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Compare tumor growth inhibition (TGI) between groups. For the flow cytometry data, compare the percentage and absolute numbers of different immune cell populations within the tumor, as outlined in Table 2.
Conclusion
This compound is a potent ENPP1 inhibitor that leverages a powerful, dual mechanism of action to stimulate anti-tumor immunity. By preventing cGAMP degradation and reducing adenosine production, it holds the potential to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to further evaluate the impact of this compound on the tumor microenvironment and advance its development as a next-generation immuno-oncology therapeutic.
References
- 1. youtube.com [youtube.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enpp-1-IN-19 Versus the Clinical Candidate RBS2418 for ENPP1 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of cancer immunotherapy, the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a compelling target. By inhibiting ENPP1, the degradation of the immune-stimulatory second messenger cGAMP is prevented, leading to activation of the STING pathway and a potent anti-tumor immune response. This guide provides a detailed comparison of the preclinical tool compound Enpp-1-IN-19 against the clinical candidate RBS2418, offering a comprehensive overview of their performance based on available data.
This comparison aims to equip researchers with the necessary information to make informed decisions when selecting an ENPP1 inhibitor for their studies. The following sections present a quantitative data summary, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and RBS2418 based on publicly available data. It is important to note that the data for this compound is primarily from vendor-supplied information, while the data for RBS2418 is derived from preclinical and clinical studies presented at scientific conferences.
| Parameter | This compound | RBS2418 | Source(s) |
| In Vitro Potency | |||
| IC50 (cGAMP hydrolysis) | 68 nM | - | [1] |
| Ki (cGAMP hydrolysis) | - | 0.14 nM | [2] |
| Ki (ATP hydrolysis) | - | 0.13 nM | [2] |
| Pharmacokinetics | |||
| Oral Bioavailability | Orally potent (details not specified) | Excellent oral bioavailability | [1][3] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Inhibits tumor growth in a CT26 syngeneic model (quantitative details not provided) | Significant tumor growth reduction and complete tumor regression in Hepa1-6 and GL261-luc syngeneic mouse models | |
| Clinical Development | |||
| Status | Preclinical research tool | Phase 1 clinical trials completed; Phase 2 initiated |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams, created using the DOT language, illustrate the ENPP1-STING signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize ENPP1 inhibitors. These protocols are based on established methodologies in the field.
In Vitro ENPP1 Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against ENPP1's enzymatic activity.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2',3'-cGAMP or a surrogate substrate like p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)
-
Test compound (this compound or RBS2418) dissolved in DMSO
-
384-well assay plates
-
Detection reagent (e.g., for p-Nph-5'-TMP, a colorimetric plate reader measuring absorbance at 405 nm; for cGAMP, a method to quantify remaining cGAMP such as LC-MS or a specific antibody-based detection kit)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant ENPP1 to each well of the assay plate.
-
Add the diluted test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or p-Nph-5'-TMP) to each well.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction (if necessary) and measure the product formation or remaining substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression. For Ki determination, assays are performed at multiple substrate concentrations.
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent animal model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 colon carcinoma cells)
-
Tumor cells (e.g., CT26, MC38, Hepa1-6, GL261-luc)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a defined number of tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Conclusion
The comparison between this compound and RBS2418 highlights the progression from a preclinical tool to a clinical candidate. While this compound serves as a valuable reagent for in vitro and exploratory in vivo studies with a reported IC50 of 68 nM, RBS2418 demonstrates significantly higher potency with a Ki of 0.14 nM for cGAMP hydrolysis. Furthermore, RBS2418 has a more extensive dataset supporting its development, including robust preclinical in vivo efficacy and promising Phase 1 clinical data demonstrating safety, oral bioavailability, and target engagement in cancer patients.
For researchers initiating studies on ENPP1 inhibition, this compound can be a cost-effective option for initial mechanism-of-action and proof-of-concept experiments. However, for studies requiring a highly potent and well-characterized compound with a clear translational path, RBS2418 represents a more robust choice, backed by a growing body of preclinical and clinical evidence. The provided protocols and diagrams offer a foundational framework for designing and interpreting experiments aimed at further elucidating the therapeutic potential of ENPP1 inhibition.
References
Comparative Analysis of ENPP1 Inhibitors: Focus on Enpp1-IN-19 and Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Enpp1-IN-19, a potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, and its effects on gene expression. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document aims to assist researchers in making informed decisions for their studies in immuno-oncology and related fields.
Introduction to ENPP1 and its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the innate immune system.[1] It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[2] In the tumor microenvironment, the degradation of extracellular cGAMP by ENPP1 suppresses anti-tumor immunity.[3] Therefore, inhibiting ENPP1 is a promising therapeutic strategy to enhance the body's natural anti-cancer response.[3]
ENPP1 inhibitors, such as Enpp1-IN-19, are small molecules designed to block the enzymatic activity of ENPP1. By doing so, they prevent the degradation of cGAMP, leading to its accumulation and the subsequent activation of the STING pathway. This activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for a robust anti-tumor immune response.[4]
Performance Comparison of ENPP1 Inhibitors
The primary measure of an ENPP1 inhibitor's performance is its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor. Below is a comparison of Enpp1-IN-19 with other known ENPP1 inhibitors.
| Inhibitor | Target | Reported Potency | Key Findings & References |
| Enpp1-IN-19 | ENPP1 | IC50 = 68 nM (for cGAMP hydrolysis) | An orally potent inhibitor that enhances type I interferon responses and has been shown to inhibit tumor growth. |
| Enpp-1-IN-1 | ENPP1 | IC50 = 11 nM | A highly potent inhibitor demonstrated to enhance cGAMP-induced IFN-β transcription. |
| ENPP1 inhibitor C | ENPP1 | IC50 = 0.26 µM | Selective for ENPP1 over ENPP2-7 and decreases ENPP1 activity in cancer cell lines. |
| SR-8314 | ENPP1 | Ki = 0.079 µM | Promotes STING activation and shows anti-tumor activity with an increase in tumor-infiltrating T cells. |
| MV-626 | ENPP1 | - | A selective inhibitor that prevents cGAMP hydrolysis and increases STING activation. |
| AVA-NP-695 | ENPP1 | - | Significantly enhances STING-dependent secretion of IFN-β and CXCL10. |
| STF-1623 | ENPP1 | - | A highly potent inhibitor with an exceptionally long tumor residence time. |
Note: Direct comparison of potency should be interpreted with caution as experimental conditions may vary between studies.
Analysis of Gene Expression Changes
-
IFNB1 (Interferon-beta 1): A key type I interferon that plays a central role in the anti-viral and anti-tumor immune response.
-
CXCL10 (C-X-C Motif Chemokine Ligand 10): A chemokine that attracts immune cells, such as T cells, to the tumor site.
-
ISG15 (Interferon-Stimulated Gene 15): An ubiquitin-like protein involved in the innate immune response.
Treatment with an effective ENPP1 inhibitor is expected to result in a significant fold-increase in the mRNA levels of these and other ISGs in relevant cell types (e.g., immune cells, cancer cells) when stimulated with cGAMP.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The cGAS-STING signaling pathway and the inhibitory action of Enpp1-IN-19 on ENPP1.
Caption: A generalized experimental workflow for assessing the effect of Enpp1-IN-19 on gene expression.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the impact of Enpp1-IN-19 on gene expression.
Cell-Based STING Activation Assay via RT-qPCR
Objective: To quantify the change in expression of interferon-stimulated genes (ISGs) following treatment with Enpp1-IN-19.
Materials:
-
STING-expressing cell line (e.g., human THP-1 monocytes)
-
Cell culture medium and supplements
-
Enpp1-IN-19 (dissolved in a suitable solvent, e.g., DMSO)
-
2'3'-cGAMP
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of Enpp1-IN-19 or a vehicle control for a predetermined amount of time (e.g., 1-2 hours).
-
cGAMP Stimulation: Add a fixed concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription (e.g., 4-6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target ISGs and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the IC50 value of Enpp1-IN-19 against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay buffer
-
Enpp1-IN-19
-
Substrate (e.g., a fluorogenic or colorimetric substrate, or radiolabeled cGAMP)
-
Detection reagents and instrument (e.g., fluorescence plate reader)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Enpp1-IN-19 in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the recombinant ENPP1 enzyme to the wells of a microplate and then add the diluted inhibitor or vehicle control. Incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence, absorbance) generated by the product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Enpp1-IN-19 is a potent inhibitor of ENPP1 that, by preventing the degradation of cGAMP, is expected to robustly activate the cGAS-STING pathway. This activation leads to the upregulation of key immunomodulatory genes, including IFNB1, CXCL10, and ISG15, which are critical for an effective anti-tumor immune response. While direct comparative gene expression data for Enpp1-IN-19 is still emerging in peer-reviewed literature, its high potency suggests it is a valuable tool for researchers investigating the therapeutic potential of ENPP1 inhibition. The provided protocols offer a framework for the quantitative evaluation of Enpp1-IN-19 and other inhibitors in this class.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Enpp-1-IN-19
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Enpp-1-IN-19, a potent ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. It is crucial to treat this compound as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with care. Based on information for structurally related compounds, it should be assumed that this compound may be toxic and could be an irritant to the skin and eyes[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste. If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used[1].
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of hazardous waste in regular trash or down the sewer system[3].
-
Waste Characterization and Segregation:
-
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, and flasks), contaminated PPE (e.g., gloves and disposable lab coats), and any solutions containing the inhibitor.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office[2]. Incompatible chemicals must be stored separately to prevent violent reactions or the generation of toxic fumes.
-
-
Waste Accumulation and Container Management:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred. The container must have a secure, screw-top cap.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must be clearly filled out with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and the specific components of any mixture, including solvents.
-
Container Filling and Storage: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least one inch of headspace to allow for expansion. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation. The SAA should be equipped with secondary containment to catch any potential leaks.
-
-
Disposal of Different Waste Types:
-
Solid Waste: Collect unused this compound powder, contaminated weighing papers, and disposable lab materials in a designated solid hazardous waste container. Chemically contaminated sharps, such as needles and blades, must be disposed of in a labeled, puncture-resistant sharps container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Evaporation of hazardous waste in a fume hood is not an acceptable disposal method.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and ensuring all hazardous labels are defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Requesting Waste Pickup:
-
Hazardous waste should not be accumulated in the lab for more than six to twelve months, depending on institutional and regulatory guidelines.
-
Once the waste container is full or the accumulation time limit is approaching, arrange for a pickup by your institution's EHS or a certified hazardous waste disposal company.
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations like the EPA's Subpart K for academic laboratories.
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Time | 6 - 12 months from the accumulation start date. | EPA and institutional policies aim to prevent the long-term storage of hazardous materials in research labs. |
| Maximum Volume in SAA | 55 gallons of hazardous waste. | This is a general limit for a single Satellite Accumulation Area. |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid). | While this compound is not specifically listed as acutely toxic, this is a best-practice limit for highly potent compounds. |
| Container Headspace | At least 1 inch. | Prevents spills and allows for vapor expansion. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound exist, the "triple rinse" procedure for empty containers is a critical methodology derived from hazardous waste management best practices.
Protocol for Triple Rinsing Empty this compound Containers:
-
Select an Appropriate Solvent: Choose a solvent in which this compound is soluble and that is compatible with your liquid hazardous waste stream.
-
First Rinse: Add a small amount of the solvent to the empty container (approximately 10% of the container's volume). Securely cap and shake the container to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent from the container into your designated liquid hazardous waste container.
-
Repeat: Perform the rinse two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Disposal of Container: After the third rinse, allow the container to air dry in a fume hood. Once dry, deface or remove all hazardous labels and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.
// Connections start -> ppe -> fume_hood -> characterize; characterize -> segregate; segregate -> solid_waste [label="Solid"]; segregate -> liquid_waste [label="Liquid"]; segregate -> empty_container [label="Container"];
solid_waste -> solid_container; liquid_waste -> liquid_container; empty_container -> triple_rinse; triple_rinse -> rinsate; rinsate -> liquid_container; triple_rinse -> non_haz_disposal [label="After 3rd rinse & drying"];
solid_container -> store_saa; liquid_container -> store_saa; store_saa -> check_limits; check_limits -> store_saa [label="Limits Not Reached"]; check_limits -> request_pickup [label="Limits Reached"]; request_pickup -> disposal; } .enddot Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Enpp-1-IN-19
Essential Safety and Handling Guide for Enpp-1-IN-19
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical. This document is intended to be a primary resource for operational and safety inquiries for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling similar ENPP1 inhibitors and general laboratory safety principles. It is imperative to consult the official SDS provided by your vendor for definitive safety information.
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for structurally related compounds, this compound should be handled as a potentially toxic substance that may cause skin and eye irritation.[1][2] All personnel must be trained in handling potent chemical compounds.
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Activity | Required PPE | Notes |
| Receiving and Unpacking | • Chemical-resistant gloves• Safety glasses | If the container is not enclosed in a secondary container, consider additional respiratory protection.[1] |
| Weighing and Aliquoting (Solid Form) | • Double chemical-resistant gloves• Impermeable disposable gown• Safety glasses with side shields or goggles• NIOSH/MSHA-approved respirator | To be performed in a certified chemical fume hood or a containment ventilated enclosure.[1] |
| Solution Preparation and Handling | • Chemical-resistant gloves• Impermeable disposable gown• Safety glasses with side shields or goggles | Handle in a well-ventilated area, preferably a chemical fume hood.[3] |
| Spill Cleanup | • Double chemical-resistant gloves• Impermeable disposable gown• Safety goggles or face shield• NIOSH/MSHA-approved respirator• Chemical-resistant boot covers | A spill kit must be readily available in the laboratory. |
| Waste Disposal | • Chemical-resistant gloves• Impermeable disposable gown• Safety glasses | Follow all local, state, and federal regulations for hazardous waste disposal. |
Operational Plans: Step-by-Step Guidance
Preparation and Handling of Stock Solutions
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
-
Solubility: this compound and similar inhibitors are typically soluble in dimethyl sulfoxide (DMSO). They generally have low solubility in water and ethanol.
-
Stock Solution Preparation:
-
Before opening, bring the vial of solid this compound to room temperature.
-
Working in a chemical fume hood and wearing appropriate PPE, add the required volume of fresh, anhydrous DMSO to the vial to create a stock solution of the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability. Consult the vendor's data sheet for specific recommendations.
-
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a cell-based assay.
Signaling Pathway Context
ENPP1 is a key negative regulator of the cGAS-STING innate immunity pathway. It hydrolyzes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of STING (stimulator of interferon genes). By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and a subsequent anti-tumor immune response.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weighing papers, pipette tips) in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media from treated wells) in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Rinse empty containers with a suitable solvent (e.g., DMSO followed by ethanol). Collect all rinsates as hazardous liquid waste. Dispose of the rinsed container in accordance with your institution's policies. |
Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the date of initial waste addition.
-
Storage: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) office.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
